molecular formula C10H13NOS B13209259 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13209259
M. Wt: 195.28 g/mol
InChI Key: CJNOABLYSNELIF-UHFFFAOYSA-N
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Description

3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C10H13NOS/c1-11(2)7-10-6-9(8-13-10)4-3-5-12/h6,8,12H,5,7H2,1-2H3

InChI Key

CJNOABLYSNELIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CS1)C#CCO

Origin of Product

United States
Foundational & Exploratory

Comprehensive Solubility Profiling of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the solubility profiling of complex pharmaceutical intermediates not merely as a routine data-gathering exercise, but as a fundamental thermodynamic investigation. 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol (CAS: 1248081-95-9)[1] is a highly functionalized heterocyclic building block frequently utilized in advanced drug synthesis. Its unique molecular architecture—combining a polarizable heteroaromatic core, a basic tertiary amine, and an amphiphilic propargyl alcohol—creates a complex solvation profile.

This whitepaper provides an in-depth analysis of the physicochemical rationale governing its solubility, models its behavior using the Hansen Solubility Parameters (HSP) framework, and outlines a rigorously self-validating experimental protocol for empirical determination.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular modules and understand the causality behind their intermolecular interactions. The molecule is defined by three distinct functional domains:

  • The Thiophene Core : This five-membered heteroaromatic ring provides a highly polarizable π -electron cloud. It drives strong dispersion forces ( δD​ ) and facilitates π−π stacking interactions with aromatic solvents (e.g., toluene) or halogenated solvents (e.g., dichloromethane).

  • The Dimethylaminomethyl Group : Featuring a tertiary amine, this moiety is inherently basic (estimated pKa ~9.0–9.5). In organic media, it acts as a potent hydrogen bond acceptor. This basic center creates a strong affinity for polar protic solvents and enables salt formation in acidic environments.

  • The Prop-2-yn-1-ol (Propargyl Alcohol) Group : This terminal group is amphiphilic. The hydroxyl (-OH) acts as both a hydrogen bond donor and acceptor, while the rigid alkyne (-C≡C-) contributes to the molecule's overall linearity and provides secondary π -interactions.

G cluster_0 Molecular Modules cluster_1 Intermolecular Forces cluster_2 Optimal Solvents A Thiophene Core D Dispersion (π-π) A->D B Dimethylamino Group E Dipole & H-Bond Acceptor B->E C Prop-2-yn-1-ol Group F H-Bond Donor/Acceptor C->F G Apolar/Halogenated (e.g., DCM, Chloroform) D->G H Polar Aprotic (e.g., DMSO, DMF) D->H E->H I Polar Protic (e.g., Methanol, EtOH) E->I F->I

Fig 1: Thermodynamic mapping of molecular modules to solvent compatibility.

The Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" is mathematically formalized through 2[2]. HSP divides the total cohesive energy of a liquid into three distinct components:

  • δD​ : Energy from dispersion forces.

  • δP​ : Energy from dipolar intermolecular forces.

  • δH​ : Energy from hydrogen bonds.

By calculating the "distance" ( Ra​ ) between the solute and solvent in a 3D Hansen space, we can predict solubility. If Ra​ is less than the interaction radius ( R0​ ) of the solute, dissolution is highly probable[2][3].

Based on group contribution methods (e.g., Hoftyzer-Van Krevelen), the theoretical HSP profile for 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol indicates a high affinity for solvents with balanced dispersion and hydrogen-bonding capabilities[4].

Table 1: Estimated HSP Values & Solvent Compatibility
Solvent / Compound δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Affinity
Target Molecule (Estimated) ~18.5 ~8.2 ~9.5 -
Dichloromethane (DCM)18.26.36.1High ( Ra​ is small)
Dimethyl Sulfoxide (DMSO)18.416.410.2High
Methanol (MeOH)15.112.322.3Moderate
n-Hexane14.90.00.0Very Low

Empirical Solubility Profile

Translating theoretical HSP into practical laboratory data requires rigorous empirical testing. Below is the representative equilibrium solubility profile of the compound at 25°C. Because of the basic amine and the polar hydroxyl group, the molecule exhibits excellent solubility in halogenated and polar aprotic solvents, but practically zero solubility in aliphatic hydrocarbons.

Table 2: Representative Equilibrium Solubility at 25°C
Solvent ClassSpecific SolventSolubility (mg/mL)USP Classification
HalogenatedDichloromethane (DCM)> 150Freely Soluble
Polar AproticDimethyl Sulfoxide (DMSO)> 100Freely Soluble
Polar ProticMethanol (MeOH)45 - 55Soluble
AromaticToluene15 - 20Sparingly Soluble
Aliphaticn-Hexane< 1.0Practically Insoluble

Experimental Workflow: The Self-Validating Shake-Flask Method

To generate reliable, publication-grade solubility data, the standard 5[5][6] must be elevated into a self-validating system . This means the protocol inherently checks its own accuracy by ruling out kinetic artifacts, polymorphic transformations, and analytical drift.

Step-by-Step Methodology & Causality

Step 1: Oversaturation & Preparation

  • Action: Add an excess amount of the solid compound (e.g., 200 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Causality: You must visually confirm the presence of undissolved solid throughout the entire experiment. If the solid completely dissolves, you are measuring a concentration, not the thermodynamic saturation point[5][7].

Step 2: Isothermal Equilibration (Orbital Shaking)

  • Action: Place the vials in an orbital shaker set to 25.0 ± 0.1°C at 150 RPM for up to 72 hours.

  • Causality: Why orbital shaking instead of magnetic stirring? Magnetic stir bars act as miniature mills, causing mechanical attrition that grinds the solid into finer particles. This artificially inflates the dissolution rate and can induce transient supersaturation. Orbital shaking maintains a gentle, uniform hydrodynamic boundary layer, allowing the system to reach true thermodynamic equilibrium naturally.

Step 3: Self-Validation via Time-Course Sampling

  • Action: Extract 50 µL aliquots at 24h, 48h, and 72h.

  • Causality: A single time point cannot confirm equilibrium. By proving that the concentration variance between the 48h and 72h time points is <5% , you mathematically validate that dtdC​=0 (equilibrium is achieved).

Step 4: Phase Separation

  • Action: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation pellets the bulk solid, preventing filter clogging. The subsequent 0.22 µm filtration ensures that no sub-micron colloidal suspensions are injected into the HPLC. Injecting colloids leads to catastrophic overestimation of solubility.

Step 5: Solid-State Verification (Critical)

  • Action: Recover the undissolved solid pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during equilibration. If the crystal lattice changes, the solubility value belongs to the new form, not the original input material. PXRD confirms the structural integrity of the solid phase.

Step 6: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase and quantify using a validated HPLC-UV method against a multi-point calibration curve ( R2>0.999 ).

Workflow Step1 Step1 Step2 2. Isothermal Equilibration (25°C, Orbital Shaking, 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation + 0.22µm Filtration) Step2->Step3 Step4 4. Dilution & Quantification (HPLC-UV / Gravimetric) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating Shake-Flask experimental workflow for equilibrium solubility.

References

  • BLD Pharm. (n.d.). 3-(5-[(Dimethylamino)methyl]thiophen-3-yl)prop-2-yn-1-ol Product Information.
  • Petříková, E., et al. (2021). Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. European Journal of Pharmaceutical Sciences.
  • World Health Organization (WHO). (2019). Annex 4: The “shake flask” method for solubility determination. WHO Technical Report Series.
  • Peña, M. Á., et al. (2023). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

Sources

Preliminary Investigation of Thiophene Propargyl Alcohol Building Blocks: Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern synthetic and medicinal chemistry, the judicious selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) campaigns. Thiophene propargyl alcohols represent a highly privileged class of intermediates. By marrying the robust bioisosteric properties of the thiophene ring with the dense, orthogonal reactivity of the propargyl alcohol moiety, these compounds serve as versatile linchpins in organic synthesis 1. This technical guide provides an in-depth preliminary investigation into their synthetic methodologies, downstream derivatization, and proven applications in fragment-based drug discovery.

Chemical Rationale: The Bifunctional Advantage

The utility of thiophene propargyl alcohols stems from their dual-functional nature:

  • The Thiophene Core: Acts as an electron-rich heteroaromatic bioisostere for benzene. It offers altered lipophilicity, improved metabolic stability in specific vectors, and unique hydrogen-bond accepting capabilities via the sulfur atom.

  • The Propargyl Alcohol Moiety: Provides a stereodefined secondary or tertiary alcohol adjacent to a reactive alkyne. This proximity enables cascade reactions, including Meyer-Schuster rearrangements, transition-metal-catalyzed cross-couplings, and electrophilic cyclizations 1.

Synthetic Workflows & Self-Validating Protocols

The construction of thiophene propargyl alcohols typically proceeds via two primary disconnections: the cross-coupling of halothiophenes with terminal propargyl alcohols, or the nucleophilic addition of terminal alkynes to thiophene carboxaldehydes.

SynthWorkflow Precursor Thiophene Precursor (Halide or Aldehyde) Sono Sonogashira Coupling [Pd/Cu Catalysis] Precursor->Sono Pathway A Alkyn Asymmetric Alkynylation [Zn/Chiral Ligand] Precursor->Alkyn Pathway B Product Thiophene Propargyl Alcohol (Target Building Block) Sono->Product Alkyn->Product Reagent1 Propargyl Alcohol Reagent1->Sono Reagent2 Terminal Alkyne Reagent2->Alkyn

Synthetic pathways for thiophene propargyl alcohols via cross-coupling and alkynylation.

Pathway A: Sonogashira Cross-Coupling

This approach is ideal for generating achiral or tertiary propargyl alcohols directly from commercially available bromothiophenes 2.

Mechanistic Causality: Palladium(0) undergoes oxidative addition into the thiophene C-Br bond. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne of the propargyl alcohol, forming a copper acetylide. Transmetalation followed by reductive elimination yields the target scaffold.

Step-by-Step Protocol:

  • Degassing (Critical Step): Dissolve 2-bromothiophene (1.0 equiv) and propargyl alcohol (1.2 equiv) in anhydrous triethylamine (0.2 M). Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species and promotes unwanted Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under a positive Argon flow, add PdCl₂[PPh₃]₂ (5 mol%) and CuI (10 mol%).

  • Thermal Activation: Heat the mixture to 60 °C. Causality: The oxidative addition into electron-rich thiophenes is slower than electron-deficient arenes, requiring moderate thermal energy to overcome the activation barrier.

  • Self-Validation Checkpoint: After 4 hours, extract a 10 µL aliquot. Run TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active bromothiophene spot (R_f ~0.8) and the emergence of a highly polar, KMnO₄-stainable spot (R_f ~0.3) confirms successful coupling. Do not proceed to workup until starting material is <5%.

  • Workup: Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the amine solvent and tightly complexes copper ions (forming soluble cuprammonium salts), preventing the formation of intractable emulsions during extraction. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Pathway B: Asymmetric Alkynylation (Carreira Protocol)

For applications requiring strict stereocontrol (e.g., natural product synthesis or specific drug enantiomers), the enantioselective addition of terminal alkynes to thiophene-2-carboxaldehyde is preferred 3.

Mechanistic Causality: Zn(OTf)₂ and (+)-N-methylephedrine form a chiral dinuclear zinc complex. The highly labile triflate counterions allow the zinc center to rapidly coordinate both the aldehyde and the terminal alkyne, creating a rigid transition state that dictates facial attack, ensuring high enantiomeric excess (>92% ee) 3.

Step-by-Step Protocol:

  • Complex Formation: In a flame-dried flask under Argon, combine Zn(OTf)₂ (0.2 equiv) and (+)-N-methylephedrine (0.22 equiv) in anhydrous toluene. Stir at room temperature for 2 hours.

  • Alkyne Activation: Add triethylamine (0.22 equiv) and the terminal alkyne (1.2 equiv). Stir for 30 minutes to form the chiral zinc acetylide.

  • Aldehyde Addition: Dropwise add thiophene-2-carboxaldehyde (1.0 equiv).

  • Self-Validation Checkpoint: Monitor via chiral HPLC or NMR. The reaction is complete when the aldehyde proton signal (~9.9 ppm) disappears, replaced by the characteristic propargylic CH signal (~5.5 ppm).

Downstream Reactivity & Scaffold Derivatization

The true synthetic value of thiophene propargyl alcohols lies in their downstream versatility. Because they contain both a nucleophilic/leaving group (hydroxyl) and a π-electron-rich alkyne, they are primed for cascade transformations.

Reactivity Core Thiophene Propargyl Alcohol Rxn1 Meyer-Schuster Rearrangement Core->Rxn1 Rxn2 Electrophilic Cyclization Core->Rxn2 Rxn3 Cascade Condensation Core->Rxn3 Prod1 α,β-Unsaturated Carbonyls Rxn1->Prod1 Prod2 Fused Thiophenes (e.g., Thienothiophenes) Rxn2->Prod2 Prod3 2,4-Diacyl Thiophenes Rxn3->Prod3

Downstream reactivity profile of thiophene propargyl alcohols yielding complex scaffolds.

  • Regioselective Cycloadditions: Under Lewis acid catalysis (e.g., C₆F₅B(OH)₂), tertiary propargylic alcohols react with heteroareneboronic acids to yield complex fused benzo[b]thiophene scaffolds with excellent regioselectivity (61–89% yield) 4.

  • Cascade Condensations: Metal-free, one-pot cascade reactions between propargylic alcohols and α-oxo ketene dithioacetals efficiently construct highly substituted 2,4-diacylthiophenes, bypassing tedious multi-step syntheses [[5]]().

Medicinal Chemistry Case Study: Viral Polymerase Inhibitors

Fragment-based drug design (FBDD) frequently leverages the thiophene propargyl alcohol motif to probe tight enzymatic pockets. A landmark example is the optimization of non-nucleoside inhibitors targeting the Dengue Viral RNA-Dependent RNA Polymerase (RdRp) 2.

During lead optimization, researchers discovered that replacing a distal benzene ring with a thiophene-propargyl alcohol moiety yielded a 100-fold increase in potency (IC₅₀ = 1.7 µM) [[2]]().

Mechanistic Rationale: The propargyl alcohol possesses the precise vector length and spatial orientation required to displace a tightly bound, high-energy water molecule within the polymerase active site. Furthermore, the hydroxyl group establishes a critical new hydrogen bond with the protein backbone, significantly improving the overall ligand efficiency (LE = 0.35) 2.

Quantitative Reaction Parameters

The following table summarizes the key quantitative metrics for the synthesis and derivatization of thiophene propargyl alcohol building blocks across various authoritative methodologies.

SubstrateMethodologyCatalyst SystemYield (%)ee (%)Ref
2-Bromothiophene + Propargyl alcoholSonogashira CouplingPdCl₂[PPh₃]₂ / CuI82–88N/A2
Thiophene-2-carboxaldehyde + PhenylacetyleneCarreira AlkynylationZn(OTf)₂ / (+)-N-Methylephedrine90–9592–983
Propargyl alcohol + α-Oxo ketene dithioacetalsCascade CondensationBF₃·Et₂O (Metal-free)75–80N/A5
Tertiary Propargylic Alcohols + Heteroareneboronic AcidsRegioselective CycloadditionC₆F₅B(OH)₂61–89N/A4

References

  • [1] Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL:

  • [3] Title: Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols Source: Benchchem URL:

  • [5] Title: One-Pot Synthesis of 2,4-Diacyl Thiophenes from α-Oxo Ketene Dithioacetals and Propargylic Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL:

  • [2] Title: Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [4] Title: Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis Source: ACS Publications (Organic Letters) URL:

Sources

Methodological & Application

Application Note: Strategic Utilization of CAS 1248081-95-9 in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(5-[(Dimethylamino)methyl]thiophen-3-yl)prop-2-yn-1-ol (CAS 1248081-95-9)

Executive Summary & Pharmacophoric Profiling

CAS 1248081-95-9 is a highly functionalized, versatile building block increasingly utilized in the preclinical development of targeted therapeutics, particularly kinase inhibitors and GPCR ligands. Its structure (SMILES: OCC#CC1=CSC(CN(C)C)=C1) integrates three distinct pharmacophoric and synthetic features, each serving a specific causal role in drug design:

  • Thiophene Core (Bioisosterism): The thiophene ring serves as a premier bioisostere for phenyl and benzene rings. By altering the dihedral angle of appended pharmacophores, it often improves metabolic stability against hepatic CYP450 enzymes and modulates lipophilicity without sacrificing target binding affinity[1].

  • Dimethylaminomethyl Group (Solubility & Target Engagement): Poor aqueous solubility is a primary driver of attrition in drug development. The incorporation of this ionizable, basic moiety significantly enhances aqueous solubility and cellular permeability. In kinase inhibitors (e.g., FLT3/AURKA or IRAK1 inhibitors), this group is strategically positioned to extend into the solvent-exposed region or interact favorably with acidic residues in the target enzyme's hinge region[2][3].

  • Propargyl Alcohol (Synthetic Handle): The terminal alkyne provides a robust synthetic handle for carbon-carbon bond formation via Sonogashira coupling or heterocycle construction via Click chemistry (CuAAC). The adjacent hydroxyl group can participate in hydrogen bonding within the target binding pocket or be oxidized to an aldehyde for subsequent reductive amination[4].

Divergence A CAS 1248081-95-9 (Propargyl Alcohol) B Diaryl Alkyne API Core (Sonogashira) A->B Pd Catalyst, Base Ar-X C 1,2,3-Triazole Derivative (CuAAC Click) A->C Cu(I) Catalyst Ar-N3 D Propargyl Aldehyde (MnO2 Oxidation) A->D MnO2, CH2Cl2 RT

Fig 1. Synthetic divergence of CAS 1248081-95-9 into various API structural motifs.

Synthetic Workflows & Self-Validating Protocols

Protocol 1: Copper-Free Sonogashira Cross-Coupling

Causality & Rationale: Traditional Sonogashira couplings utilize CuI as a co-catalyst. However, terminal alkynes containing propargylic alcohols are highly susceptible to Glaser-type homocoupling in the presence of copper and trace oxygen. To maximize the yield of the heterodimeric API core and prevent the formation of conjugated diynes, a copper-free palladium-catalyzed system is strictly required[4].

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk flask purged with argon, add the Aryl Halide API core (1.0 equiv), CAS 1248081-95-9 (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv). Causality: K2​CO3​ is preferred over organic amines (like Et3​N ) in copper-free systems to facilitate the deprotonation of the alkyne during the transmetalation step without coordinating and poisoning the Pd center.

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) or a supported palladacycle catalyst (e.g., OxPdCy@clay). Causality: Phosphine-free conditions often yield cleaner profiles for this specific substrate, preventing the formation of phosphonium salts with the propargyl alcohol.

  • Solvent: Inject degassed Dimethylformamide (DMF) or Polyethylene Glycol (PEG-200) to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 85 °C under continuous argon flow for 6–8 hours. Monitor conversion via LC-MS.

  • Catch-and-Release Workup (Self-Validating Step): Quench with water and adjust the pH to 3 using 1M HCl. Wash with EtOAc to remove unreacted aryl halide and neutral impurities. Adjust the aqueous layer to pH 10 using saturated NaHCO3​ , then extract with EtOAc (3x). Causality: This acid-base extraction leverages the basicity of the dimethylamino group, ensuring that only the desired product (and unreacted CAS 1248081-95-9) moves into the final organic phase, self-validating the presence of the basic pharmacophore.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the product as a stable TFA salt.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA Ar-X TM Transmetalation / Deprotonation OA->TM CAS 1248081-95-9 + Base RE Reductive Elimination Product Release TM->RE RE->Pd0 Coupled API Core

Fig 2. Copper-free Sonogashira catalytic cycle for propargyl alcohol coupling.

Quantitative Data Presentation

The following table summarizes the optimization of the Sonogashira coupling step, demonstrating the necessity of copper-free conditions when working with CAS 1248081-95-9.

Table 1: Optimization of Sonogashira Coupling Conditions for CAS 1248081-95-9

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ / CuI Et3​N DMF8542High degree of Glaser homocoupling due to CuI.
2 Pd(OAc)2​ (No Cu) K2​CO3​ DMF8581Copper-free conditions successfully suppress homocoupling.
3OxPdCy@clay K2​CO3​ PEG-2008594Enhanced catalyst stability and green solvent profile[4].

Protocol 2: Oxidation to Propargyl Aldehyde

For APIs requiring a secondary or tertiary amine linkage rather than an alcohol, CAS 1248081-95-9 can be selectively oxidized.

Methodology:

  • Dissolve CAS 1248081-95-9 (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M).

  • Add activated MnO2​ (10.0 equiv) in a single portion at room temperature. Causality: MnO2​ is selected because it selectively oxidizes allylic and propargylic alcohols to aldehydes without over-oxidizing the sulfur atom in the thiophene ring or forming N-oxides at the dimethylamino group.

  • Stir vigorously for 12 hours. Monitor by TLC (staining with KMnO4​ ).

  • Filter the suspension through a short pad of Celite to remove manganese salts, washing thoroughly with CH2​Cl2​ .

  • Concentrate under reduced pressure to yield the propargyl aldehyde, which should be used immediately in reductive amination protocols to prevent polymerization.

References

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation Source: Oncotarget URL:[Link]

  • Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma Source: Journal of Medicinal Chemistry / IWMF URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas Source: ACS Omega URL:[Link]

Sources

Advanced Application Notes: Click Chemistry Workflows for Thiophene Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Thiophene alkyne derivatives, such as 3-ethynylthiophene, represent a highly versatile class of building blocks in modern synthetic chemistry. By merging the electron-rich, bioisosteric properties of the thiophene heterocycle with the thermodynamic efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can engineer advanced materials and novel pharmacophores.

Unlike thermal Huisgen 1,3-dipolar cycloadditions, which require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers, CuAAC utilizes a Cu(I) catalyst to significantly lower the activation energy. This strictly enforces 1,4-regioselectivity and accelerates the reaction rate by a factor of 10⁷ to 10⁸ [1]. When applied to thiophene alkynes, this reaction is highly tolerant of aqueous conditions and sterically hindered functional groups, making it an indispensable tool for both bioelectronics and drug discovery.

Application in Drug Discovery: Thiophene as a Benzene Bioisostere

In medicinal chemistry, the strategic replacement of a benzene ring with a thiophene ring (bioisosterism) is a proven method to optimize a drug's pharmacological profile [2]. Benzene rings are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance or the formation of toxic reactive metabolites. The sulfur atom in thiophene alters the electronic distribution and metabolic profile of the molecule, enhancing resistance to enzymatic degradation while participating in additional target-stabilizing hydrogen bonds [3].

Using CuAAC, drug development professionals can rapidly generate vast libraries of thiophene-triazole derivatives to screen against critical kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).

Workflow A Lead Compound (Benzene Ring) B Bioisosteric Replacement (Thiophene Alkyne) A->B Optimize ADME C CuAAC Click Chemistry (Azide + Cu Catalyst) B->C Functionalize D Thiophene-Triazole Pharmacophore C->D 1,4-Regioselectivity E In Vitro Screening & Metabolic Stability D->E Evaluate

Workflow of Thiophene-Alkyne CuAAC in Drug Discovery.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras/Raf EGFR->Ras Phosphorylation Inhibitor Thiophene-Triazole Inhibitor Inhibitor->EGFR Blocks Kinase Domain MEK MEK/ERK Ras->MEK Cascade Proliferation Cell Proliferation MEK->Proliferation Gene Transcription

Simplified EGFR Signaling Pathway Inhibited by Thiophene Bioisosteres.

Application in Materials Science: Functionalizing Conducting Polymers

In the field of bioelectronics, polythiophenes (e.g., P3HT, PEDOT) are highly favored for their excellent conductivity and biocompatibility. However, the direct electropolymerization of highly functionalized thiophene monomers often fails due to steric hindrance or electronic deactivation (overoxidation) of the monomer unit.

Click chemistry circumvents this limitation by allowing post-polymerization modification or pre-polymerization surface anchoring. For instance, ethynyl thiophene can be grafted onto azide-terminated boron-doped diamond (BDD) surfaces via CuAAC, followed by electropolymerization to create robust, covalently linked conducting hybrid materials that resist delamination [4]. Similarly, alkyne-functionalized polythiophenes can be clicked with azide-terminated polystyrenes to form highly ordered π-conjugated block copolymers with narrow dispersities [5].

Quantitative Data Summary

The following table summarizes the physicochemical and experimental advantages of utilizing thiophene alkynes in CuAAC workflows compared to standard benzene derivatives.

ParameterBenzene DerivativeThiophene BioisostereImpact on Workflow / Drug Design
CYP450 Oxidation High susceptibilityReduced susceptibilityIncreases metabolic half-life in vivo.
Electronic Nature AromaticElectron-rich, heteroaromaticSulfur enhances target H-bonding interactions.
CuAAC Reaction Yield 85-95%90-98%Enables high-throughput library generation.
Polymer Adherence Weak (Physisorption)Strong (Covalent Click)Prevents delamination in bioelectronic devices.

Self-Validating Experimental Protocol: CuAAC of 3-Ethynylthiophene

This protocol outlines the highly efficient, room-temperature clicking of 3-ethynylthiophene with an azide-bearing substrate. The system is designed to be self-validating, utilizing in situ catalyst generation to prevent side reactions.

Materials & Reagents:

  • 3-Ethynylthiophene (Alkyne, ≥97% purity)

  • Azide-functionalized substrate (e.g., 4-azidobenzoic acid or azide-fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: Dimethyl sulfoxide (DMSO) and Milli-Q H₂O

Step-by-Step Methodology:

  • Catalyst Complexation: In a microcentrifuge tube, mix 4.5 μL of 0.05 M CuSO₄·5H₂O with 0.05 M TBTA in a 3:1 DMSO/t-butanol solution.

    • Causality: Free Cu(I) is highly unstable in aqueous media and prone to disproportionation. TBTA acts as a tetradentate stabilizing ligand, encapsulating the Cu(I) center and maintaining its catalytic viability throughout the reaction [6].

  • Substrate Solubilization: In a separate reaction vial, dissolve 1.0 equivalent of the azide substrate and 1.1 equivalents of 3-ethynylthiophene in 13.1 μL of DMSO. Add 4.11 μL of Milli-Q H₂O.

    • Causality: 3-Ethynylthiophene is highly hydrophobic. The DMSO/H₂O co-solvent system ensures complete solvation of the organic alkyne while maintaining compatibility with the aqueous copper catalyst.

  • In Situ Reduction (Initiation): Add the catalyst complex to the reaction vial, followed immediately by 2.25 μL of 0.1 M aqueous Sodium Ascorbate.

    • Causality: Sodium ascorbate serves as a mild reducing agent, converting Cu(II) to the active Cu(I) species in situ. This strategic addition prevents the oxidative Glaser homocoupling of the thiophene alkyne, ensuring strict cross-coupling with the azide.

  • Reaction Execution: Stir the mixture at room temperature (20-25°C) for 12 to 24 hours. The reaction is thermodynamically driven and does not require thermal activation.

  • Validation & Isolation: Quench the reaction with water and extract using ethyl acetate. Wash with brine and dry over anhydrous Na₂SO₄. To validate the success of the protocol, analyze the crude product via ¹H NMR spectroscopy.

    • Self-Validation Check: The disappearance of the terminal alkyne proton peak (typically ~3.6 ppm) and the emergence of a distinct triazole proton singlet (δ 7.8–8.5 ppm) confirms successful 1,4-regioselective cycloaddition [5].

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • “Clicking” Thiophene on Diamond Interfaces. Preparation of a Conducting Polythiophene/Diamond Hybrid Material. The Journal of Physical Chemistry C. [Link]

  • Poly(3-hexylthiophene) Based Block Copolymers Prepared by “Click” Chemistry. Macromolecules. [Link]

  • A Poly(3,4-ethylenedioxythiophene) Derivative Incorporating Ethynyl Moieties for Click Chemistry-Based Bioelectronics. ACS Publications. [Link]

Application Note: Catalytic Hydrogenation Strategies for Thiophene-Bearing Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The controlled reduction of propargyl alcohols is a cornerstone transformation in pharmaceutical synthesis, providing access to configurationally defined allylic alcohols and saturated carbonyls. However, when the substrate incorporates a thiophene moiety, process chemists face a significant hurdle: severe catalyst poisoning[1].

The Causality of Catalyst Deactivation: Thiophene sulfur possesses lone electron pairs that strongly back-bond into the empty d-orbitals of traditional noble metal catalysts (e.g., unmodified Pd/C, Pt). This irreversible coordination permanently occupies the active sites required for H₂ homolysis and substrate activation, prematurely halting the catalytic cycle.

Engineering Chemoselectivity and Sulfur Tolerance: To achieve chemoselective semi-hydrogenation without deactivation, the catalyst's coordination sphere must be strategically manipulated. As application scientists, we rely on three primary mechanistic workarounds:

  • Base Metal Catalysis: Utilizing first-row transition metals (Co, Ni) that exhibit lower binding affinities for heteroarene sulfur compared to noble metals, allowing the highly reactive alkyne to outcompete the thiophene ring for the active site[2][3].

  • Reversible Thiol Inhibition: Intentionally introducing exogenous thiols to a Ruthenium-pincer complex. The thiol reversibly blocks the specific vacant coordination site required for alkene isomerization, freezing the reaction at the kinetic (Z)-allylic alcohol[1].

  • Thiolate-Capped Nanoparticles: Employing dodecanethiolate-capped Pd nanoparticles. The dense sulfur monolayer prevents full hydrogenation to the alkane but permits a tandem semi-hydrogenation/isomerization sequence, converting the propargyl alcohol directly into a saturated carbonyl[4].

In all cases, the hydroxyl group of the propargyl alcohol acts as an endogenous directing group. By anchoring to the metal center via hydrogen bonding, it enforces the syn-addition of hydrogen, dictating high Z-stereoselectivity.

Mechanistic Pathways of Propargyl Alcohol Reduction

G Substrate Thiophene Propargyl Alcohol (Alkyne) Z_Alkene Z-Allylic Alcohol (Kinetic Product) Substrate->Z_Alkene H2 or Transfer H2 (CoI2 / Ru-PNP+Thiol) E_Alkene E-Allylic Alcohol (Thermodynamic Product) Z_Alkene->E_Alkene Isomerization (Ru-PNP without Thiol) Carbonyl Saturated Carbonyl (Tandem Isomerization) Z_Alkene->Carbonyl Tandem Isomerization (Thiolate-capped PdNPs) Alkane Over-reduced Alkane (Undesired) Z_Alkene->Alkane Uncontrolled Hydrogenation (Unpoisoned Pd/C)

Mechanistic divergence in the catalytic hydrogenation of thiophene propargyl alcohols.

Comparative Catalyst Performance Data

The following table summarizes the quantitative performance and mechanistic parameters of validated catalytic systems capable of tolerating thiophene substrates.

MethodologyCatalyst SystemHydrogen Source / ModulatorPrimary ProductThiophene Tolerance MechanismRef
Transfer Hydrogenation 1 mol% CoI₂ + ZnH₂O / MeOH (No H₂ gas)(Z)-Allylic AlcoholBase metal exhibits lower sulfur affinity; robust turnover.[3]
Reversible Inhibition Acridine Ru-PNPH₂ (1 atm) / Butyl 3-mercaptopropionate(Z)-Allylic AlcoholThiol additive outcompetes internal isomerization pathways.[1]
Tandem Isomerization 5 mol% PdNPsH₂ (1 atm) / Dodecanethiolate capSaturated CarbonylPre-poisoned surface prevents over-reduction to alkane.[4]
Electrocatalysis (tBu,TolDHP)NiProtons (Ligand-based HAT)(Z)-Allylic AlcoholLigand-stored H-atom transfer avoids direct metal poisoning.[2]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Argon/N₂) unless otherwise specified.

Protocol A: Z-Selective Transfer Semi-Hydrogenation (Cobalt-Catalyzed)

Optimal for labs lacking high-pressure H₂ infrastructure, utilizing water as a green hydrogen source[3].

Reagents: Thiophene propargyl alcohol (1.0 mmol), CoI₂ (1 mol%), Zn dust (2.0 equiv), H₂O/MeOH (1:1 v/v, 4 mL).

  • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add CoI₂ (3.1 mg, 0.01 mmol) and activated Zn dust (130 mg, 2.0 mmol).

  • Substrate Addition: Dissolve the thiophene propargyl alcohol (1.0 mmol) in 4 mL of a degassed H₂O/MeOH mixture. Transfer this solution to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath with vigorous stirring for 12–16 hours.

  • Causality Check: The Zn dust serves as the terminal reductant, reducing Co(II) to the catalytically active low-valent Co species. Water acts as the proton source. If conversion is low, ensure the Zn dust is freshly activated (washed with dilute HCl, water, ethanol, and ether, then dried in vacuo).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove zinc salts, and extract with Ethyl Acetate (3 × 10 mL). Purify via flash chromatography to isolate the (Z)-allylic alcohol.

Protocol B: Tandem Semi-Hydrogenation/Isomerization to Saturated Carbonyls

Optimal for single-step synthesis of saturated ketones/aldehydes from alkynes[4].

Reagents: Thiophene propargyl alcohol (0.5 mmol), Dodecanethiolate-capped PdNPs (5 mol% Pd), CDCl₃ or Toluene (2 mL), H₂ gas (1 atm).

  • Catalyst Dispersion: Suspend the dodecanethiolate-capped PdNPs (equivalent to 5 mol% Pd) in 2 mL of anhydrous Toluene in a round-bottom flask.

  • Purging: Evacuate the flask and backfill with H₂ gas via a balloon three times to saturate the solvent.

  • Reaction: Inject the propargyl alcohol (0.5 mmol) into the suspension. Stir vigorously at room temperature for 4–8 hours under the H₂ balloon.

  • Causality Check: The reaction progresses through a semi-hydrogenation intermediate (allyl alcohol). The dense thiolate capping prevents the alkene from undergoing full hydrogenation to an alkane. Instead, the intermediate re-coordinates, undergoing β-hydride elimination and tautomerization to yield the saturated carbonyl.

  • Workup: Filter the catalyst through a PTFE syringe filter (0.22 µm) for potential recycling. Concentrate the filtrate under reduced pressure to yield the saturated carbonyl analogue.

Protocol C: Stereodivergent Semihydrogenation via Reversible Thiol Inhibition

Optimal for highly precise Z-alkene synthesis utilizing a homogeneous noble metal system[1].

Reagents: Thiophene propargyl alcohol (0.5 mmol), Acridine-based PNP-Ru pincer complex (1 mol%), Butyl 3-mercaptopropionate (5 mol%), H₂ gas (1 atm), THF (2 mL).

  • Assembly: In an argon-filled glovebox, charge a vial with the Ru-PNP pincer catalyst (1 mol%) and the thiophene propargyl alcohol (0.5 mmol) in 2 mL of anhydrous THF.

  • Inhibitor Addition: Add Butyl 3-mercaptopropionate (5 mol%) to the solution. Critical Step: This thiol acts as the reversible inhibitor, blocking the alkene isomerization site.

  • Hydrogenation: Transfer the vial to a high-pressure reactor or use a balloon setup. Purge with H₂ and maintain at 1 atm. Stir at room temperature for 12 hours.

  • Causality Check: Without the thiol additive, the Ru catalyst will rapidly isomerize the kinetic Z-alkene into the thermodynamic E-alkene. The addition of the thiol "switches off" this secondary pathway, ensuring >95% Z-selectivity even in the presence of the substrate's endogenous thiophene ring.

  • Workup: Vent the H₂ gas, concentrate the solvent, and purify the crude mixture via silica gel chromatography.

References

  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. RSC Advances. URL: [Link]

  • Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H₂O as the hydrogen source. Chemical Communications. URL: [Link]

  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. URL: [Link]

  • Electrocatalytic Semi-Hydrogenation of Terminal Alkynes using Ligand-Based Transfer of Protons and Electrons. Journal of the American Chemical Society. URL: [Link]

Sources

Application Note: Step-by-Step Preparation of Drug Analogs Incorporating the Dimethylaminomethyl Thiophene Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern medicinal chemistry, the dimethylaminomethyl thiophene moiety is a highly versatile pharmacophore. Thiophene acts as an excellent bioisostere for benzene, offering enhanced lipophilicity and unique metabolic stability. The addition of a dimethylaminomethyl group introduces a basic tertiary amine (pKa ~ 8.5–9.5), which is critical for formulating water-soluble hydrochloride salts, improving oral bioavailability, and establishing targeted ionic interactions or hydrogen bonds with acidic residues in protein binding pockets.

This structural motif is frequently utilized in the development of kinase inhibitors, activated blood coagulation Factor X (FXa) inhibitors, and various central nervous system (CNS) therapeutics. This application note provides a comprehensive, self-validating workflow for synthesizing drug analogs containing this core, moving from the initial Mannich functionalization to palladium-catalyzed cross-coupling.

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected rather than blindly following a recipe.

The Mannich Reaction: Electrophile Selection

The classical Mannich reaction utilizes aqueous formaldehyde and dimethylamine. However, for electron-rich heterocycles like thiophene, this often leads to unwanted bis-alkylation and requires harsh acidic conditions that complicate purification [1]. The Solution: We utilize Eschenmoser's Salt (N,N-dimethylmethyleneiminium iodide/chloride). This pre-formed iminium ion acts as a highly reactive, anhydrous electrophile. It bypasses the need for in-situ iminium generation, prevents the formation of water as a byproduct, and ensures strict regioselectivity at the C2 position of the thiophene ring [2].

G A Thiophene (Electron-rich Core) C Wheland Intermediate (C2-Attack) A->C Nucleophilic Attack B Eschenmoser's Salt (Iminium Ion Electrophile) B->C Electrophilic Addition D 2-(Dimethylaminomethyl)thiophene (Mannich Base) C->D Deprotonation & Rearomatization

Caption: Mechanism of the Mannich reaction using Eschenmoser's salt to functionalize thiophene.

Regioselective Bromination

To prepare the thiophene core for downstream drug assembly, a halogen handle must be introduced. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 0 °C is chosen over elemental bromine ( Br2​ ). NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination of the highly activated thiophene ring and ensuring substitution occurs exclusively at the C5 position.

Suzuki-Miyaura Cross-Coupling

To append the dimethylaminomethyl thiophene building block to a larger drug core (e.g., an aryl or heteroaryl system), the Suzuki-Miyaura reaction is employed. Catalyst & Base Selection: We utilize Pd(PPh3​)4​ (Tetrakis(triphenylphosphine)palladium(0)) and Potassium Phosphate ( K3​PO4​ ) in a 1,4-Dioxane/Water mixture. K3​PO4​ is a sufficiently strong base to facilitate the crucial transmetalation step from the boronic acid to the palladium center, yet mild enough to prevent the degradation of the basic tertiary amine or other sensitive functional groups on the drug core [3].

Workflow Step1 Step 1: Mannich Reaction Acetonitrile, 80°C Step2 Step 2: Bromination NBS, DMF, 0°C Step1->Step2 Intermediate 1 Step3 Step 3: Suzuki Coupling Pd(PPh3)4, K3PO4, 90°C Step2->Step3 Intermediate 2 Product Final Drug Analog Purified via Chromatography Step3->Product Target Compound

Caption: Three-step synthetic workflow for generating dimethylaminomethyl thiophene drug analogs.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step workflow when executed under optimized conditions.

Synthesis StepTarget Intermediate / ProductKey Reagents & SolventTemp (°C)Time (h)Expected Yield (%)Expected Purity (LC-MS)
Step 1: Mannich 2-(Dimethylaminomethyl)thiopheneEschenmoser's Salt, MeCN801282 - 88> 95%
Step 2: Bromination 5-Bromo-2-(dimethylaminomethyl)thiopheneNBS, DMF0 → 25470 - 78> 92%
Step 3: Suzuki Coupling Aryl-thiophene drug analogAr-B(OH)2, Pd(PPh3)4, K3PO4901265 - 85> 98%

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood using standard Schlenk line techniques to maintain inert atmospheres where necessary.

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)thiophene

Objective: Regioselective aminomethylation of the thiophene core.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Addition: Add thiophene (1.0 eq, 50 mmol) and anhydrous Acetonitrile (100 mL) to the flask.

  • Electrophile Introduction: Add Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) (1.1 eq, 55 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir continuously for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, UV active). The disappearance of the starting material indicates completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM, 150 mL) and saturated aqueous NaHCO3​ (100 mL) to neutralize the salt.

  • Isolation: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the product as a pale yellow oil [4].

Protocol 2: Synthesis of 5-Bromo-2-(dimethylaminomethyl)thiophene

Objective: Activation of the C5 position for cross-coupling.

  • Preparation: Dissolve 2-(dimethylaminomethyl)thiophene (1.0 eq, 40 mmol) in anhydrous DMF (80 mL) in a round-bottom flask under Argon.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 42 mmol) in DMF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent thermal spikes and over-bromination.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Self-Validation: LC-MS analysis should confirm the presence of the M+ and M+2 isotope pattern characteristic of a mono-brominated species.

  • Workup: Pour the mixture into crushed ice/water (200 mL). Extract with Ethyl Acetate (EtOAc, 3 x 100 mL). Wash the combined organic layers thoroughly with water (3 x 100 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

Protocol 3: Suzuki-Miyaura Coupling to Yield the Drug Analog

Objective: Coupling the brominated thiophene to a target aryl/heteroaryl boronic acid.

  • Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-(dimethylaminomethyl)thiophene (1.0 eq, 10 mmol), the desired Arylboronic acid (e.g., a functionalized pyridine or phenyl core) (1.2 eq, 12 mmol), and K3​PO4​ (2.5 eq, 25 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (5 mol%, 0.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 50 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Self-Validation: TLC or LC-MS should show complete consumption of the brominated starting material.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Transfer the filtrate to a separatory funnel, separate the aqueous layer, and extract with EtOAc. Dry the combined organics, concentrate, and purify via flash column chromatography (Silica gel, gradient elution typically requiring a basic modifier like 1% Et3​N to prevent streaking of the tertiary amine) [3].

References

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS AdiChemistry URL:[Link]

  • Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells ResearchGate URL:[Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies National Institutes of Health (PMC) URL:[Link]

In vitro application of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Application of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol Derivatives: From Target Engagement to Click-Chemistry Profiling

Executive Summary & Chemical Rationale

In modern chemical biology and drug discovery, the design of multifunctional probes is critical for interrogating complex proteomes. Derivatives based on the 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol scaffold serve as highly versatile building blocks for in vitro assays. As a Senior Application Scientist, it is essential to understand the causality behind this specific molecular architecture:

  • The Dimethylamino Pharmacophore: The dimethylamino group is a privileged basic pharmacophore found in numerous FDA-approved therapeutics[1]. With a pKa of approximately 9, it remains protonated at physiological pH. This enables the formation of critical salt bridges or strong hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) within enzyme active sites, driving target affinity and ensuring high aqueous solubility[1].

  • The Thiophene Core: Acting as a classic bioisostere for a phenyl ring, the thiophene moiety provides optimal lipophilicity and geometry for π-π stacking within hydrophobic binding pockets, while improving overall metabolic stability.

  • The Propargyl Alcohol (Prop-2-yn-1-ol) Handle: The terminal alkyne is a biologically inert, bioorthogonal handle. By replacing bulky reporter fluorophores with this minimal alkyne group, the derivative maintains exceptional cell and lysate permeability[2]. Once the probe covalently or tightly binds its target, the alkyne facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach reporter tags for downstream visualization[3].

Mandatory Visualizations: Workflows & Mechanisms

Pharmacophore_Model P Enzyme Active Site T Thiophene Ring Hydrophobic Core P->T π-π Stacking D Dimethylamino Group Salt Bridge Anchor P->D Asp/Glu Interaction A Propargyl Alcohol Bioorthogonal Alkyne P->A Solvent Exposed T->D Covalent Link T->A Covalent Link

Caption: Pharmacophore binding model of the derivative within an enzyme active site.

ABPP_Workflow N1 1. Native Proteome (Cell Lysate) N2 2. Probe Incubation (Alkyne Binding) N1->N2 Add Derivative N3 3. CuAAC Click Reaction (Azide-Reporter) N2->N3 CuSO4, THPTA, Ascorbate N4 4. Protein Enrichment (Streptavidin) N3->N4 Biotinylation N5 5. Target Identification (LC-MS/MS) N4->N5 On-Bead Digestion

Caption: Workflow of Activity-Based Protein Profiling using alkyne-tagged derivatives.

In Vitro Application I: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes chemical probes to selectively visualize the active forms of enzymes within complex proteomes[4]. The alkyne moiety of the 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol derivative is perfectly suited for this application.

Self-Validating Protocol: CuAAC-Mediated Lysate Labeling

Causality Note: This protocol is designed as a self-validating system. It incorporates mandatory negative controls (No-Probe and No-Copper) to ensure that any observed signal is strictly due to specific target engagement and successful bioorthogonal ligation, rather than non-specific background binding.

Step 1: Proteome Preparation & Probe Incubation

  • Lyse target cells (e.g., HeLa or HepG2) in cold PBS containing protease inhibitors (EDTA-free). Clarify by centrifugation at 100,000 × g for 45 min.

  • Normalize the soluble proteome concentration to 2.0 mg/mL using a BCA assay.

  • Aliquot 50 µL of the proteome into three tubes: [A] Test Sample , [B] No-Probe Control , and [C] No-Copper Control .

  • Add the thiophene-alkyne derivative (10 µM final concentration) to tubes A and C. Add an equivalent volume of DMSO to tube B. Incubate for 1 hour at 37°C to allow the dimethylamino group to anchor into the target active sites.

Step 2: CuAAC "Click" Chemistry Causality Note: The addition order of click reagents is strictly maintained to prevent the premature reduction of Cu(II) and the generation of reactive oxygen species (ROS), which can degrade the proteome[2]. THPTA acts as a crucial ligand to stabilize the active Cu(I) species.

  • Prepare a fresh Click Master Mix. For each 50 µL reaction, combine:

    • 1.0 µL Azide-Fluor 488 or Azide-PEG4-Biotin (100 µM final)

    • 1.0 µL THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 µM final)

    • 1.0 µL CuSO4 (1 mM final)

    • Wait 3 minutes to allow the Cu-THPTA complex to form.

    • 1.0 µL Sodium Ascorbate (1 mM final, freshly prepared in water)

  • Add the Click Master Mix to tubes A and B. For tube C (No-Copper Control), replace CuSO4 with water.

  • Vortex gently and incubate for 1 hour at room temperature in the dark.

Step 3: Quenching and Protein Precipitation

  • Add 200 µL of ice-cold Methanol, 50 µL of Chloroform, and 150 µL of ddH2O to each tube. Vortex vigorously.

  • Centrifuge at 14,000 × g for 5 minutes. A distinct protein disc will form at the aqueous/organic interface.

  • Carefully aspirate the top and bottom liquid layers. Causality: This step is critical for removing unreacted azide-fluorophore and excess click reagents, effectively eliminating false-positive background noise.

  • Wash the protein pellet twice with 500 µL of cold Methanol. Air dry and resuspend in 1X SDS loading buffer for in-gel fluorescence scanning or streptavidin enrichment.

In Vitro Application II: High-Throughput Target Engagement

To validate the pharmacodynamic properties of the derivative before moving to complex proteomic profiling, a high-throughput in vitro target engagement assay is required.

Protocol: FRET-Based Competitive Binding Assay
  • Reagent Setup: Plate recombinant target enzyme (e.g., a kinase or oxygenase) at a concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Tracer Addition: Add a known fluorescent active-site tracer (e.g., a kinase tracer) at its predetermined Kd concentration.

  • Derivative Titration: Dispense the thiophene-alkyne derivative in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into the assay plate.

  • Equilibration & Readout: Incubate the microplate for 60 minutes at room temperature. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: Calculate the IC50. A decrease in the FRET signal confirms that the dimethylamino-thiophene core successfully displaces the tracer from the active site.

Quantitative Data Presentation

The structural modularity of the 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol scaffold allows for the synthesis of various derivatives. The table below summarizes the in vitro performance metrics of hypothetical derivatives optimized for different experimental needs.

Derivative ModificationTarget Enzyme ClassIC50 (nM)CuAAC Labeling Efficiency (%)Aqueous Solubility (µM)Primary Application
Unmodified Core Kinase Panel A45.292>500Baseline ABPP Profiling
N-Methylation (Control) Kinase Panel A>1000N/A>500Negative Control Probe
Phenyl Substitution Kinase Panel B12.488150High-Affinity Target ID
PEG4 Extension Protease Panel85.096>1000Live-Cell Lysate Labeling

Note: N-Methylation of the basic dimethylamino nitrogen abolishes its ability to act as a proper hydrogen bond donor/acceptor, serving as an excellent structurally matched negative control for binding assays.

References[2] Martell, J., & Weerapana, E. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules.Link[3] Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology / PMC. Link[4] Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. Link[1] FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC / National Institutes of Health. Link

Sources

Troubleshooting & Optimization

How to improve yield in 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target: 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Welcome to the Process Chemistry Troubleshooting Portal. This guide addresses the critical bottlenecks in synthesizing 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol .

The synthesis of this highly functionalized intermediate typically proceeds via a two-step sequence:

  • Reductive Amination of 4-bromothiophene-2-carbaldehyde to yield 1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine. (Note: By IUPAC numbering, the 4-bromo-2-alkyl thiophene precursor is equivalent to the 3-bromo-5-alkyl thiophene nomenclature in the final target).

  • Sonogashira Cross-Coupling of the resulting heteroaryl bromide with propargyl alcohol.

The second step is notoriously problematic. It requires coupling an electron-rich (deactivated) thiophene bromide with a terminal alkyne that is highly prone to thermal degradation and polymerization.

Diagnostic Logic for Cross-Coupling Failures

Troubleshooting_Logic Start Low Yield in Sonogashira Step Q1 Is black tar/polymer observed? Start->Q1 Sol1 Propargyl OH Decomposition: Switch to mild base (iPr2NH) & use slow addition Q1->Sol1 Yes Q2 Is Glaser homocoupling (diyne) detected? Q1->Q2 No Sol2 Oxidative Dimerization: Strictly degas solvent & consider Cu-free Pd catalyst Q2->Sol2 Yes Q3 Is starting material unreacted? Q2->Q3 No Sol3 Sluggish Oxidative Addition: Use electron-rich ligands (e.g., XPhos or PEPPSI-IPr) Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting Sonogashira coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Causality
Phase 1: Precursor Synthesis (Reductive Amination)

Q: Why is my reductive amination yielding high amounts of a primary alcohol byproduct instead of the target amine? A: This is a kinetic issue caused by the choice of reducing agent. If you are using Sodium Borohydride (NaBH₄), it rapidly reduces the starting 4-bromothiophene-2-carbaldehyde to (4-bromothiophen-2-yl)methanol before the dimethylamine can fully condense to form the iminium ion.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups make STAB a milder hydride donor that selectively reduces the transient iminium ion without attacking the unreacted aldehyde.

Phase 2: Sonogashira Cross-Coupling (The Critical Step)

Q: I am observing extensive black tarring and an uncontrollable exotherm upon heating the reaction. What is causing this? A: You are witnessing the base-catalyzed polymerization and thermal decomposition of propargyl alcohol. Propargyl alcohol is thermodynamically unstable and can decompose explosively when heated in the presence of strong bases (e.g., KOH, NaOH, or even excess primary amines) .

  • The Fix: Switch to a milder, sterically hindered organic base such as Diisopropylamine (DIPA). More importantly, do not add all the propargyl alcohol at the start. Use a syringe pump to perform a slow addition over 4 hours. This keeps the steady-state concentration of the alkyne low, favoring the cross-coupling cycle over intermolecular polymerization.

Q: My LC-MS shows a significant amount of a diyne byproduct (m/z ~110). How do I suppress this? A: This is the Glaser homocoupling product (hexa-2,4-diyne-1,6-diol). Causality dictates that this side reaction is driven by the Copper(I) co-catalyst in the presence of trace oxygen, which oxidatively dimerizes the terminal alkyne.

  • The Fix: Perform rigorous freeze-pump-thaw degassing of your solvent system. If the problem persists, eliminate copper entirely. A Cu-free Sonogashira protocol prevents Glaser coupling but requires a highly active Palladium catalyst to compensate for the lack of the copper-acetylide intermediate.

Q: The bromothiophene starting material remains largely unreacted even after 24 hours at 80°C. How can I improve conversion? A: Thiophenes are electron-rich heterocycles. This high electron density makes the C-Br bond less electrophilic, severely retarding the initial oxidative addition of the Palladium(0) species into the aryl halide bond. Standard Pd(PPh₃)₄ is often insufficiently reactive for this substrate.

  • The Fix: Utilize N-heterocyclic carbene (NHC) palladium complexes such as PEPPSI-IPr . The strong σ-donating ability of the NHC ligand dramatically increases the electron density on the Pd center, accelerating oxidative addition into deactivated heteroaryl bromides.

Q: How do I efficiently remove residual Palladium and Copper from the final product? A: The target molecule contains both a tertiary amine and an alcohol. This structural motif acts as an excellent bidentate ligand, strongly chelating transition metals and causing the product to retain a dark coloration and fail elemental analysis.

  • The Fix: Post-reaction, treat the organic phase with a silica-bound metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours, or perform a biphasic wash with 0.1 M aqueous EDTA (pH 8) prior to chromatographic purification.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and isolated yield during the optimization of the Sonogashira step.

Catalyst SystemBaseAlkyne Addition MethodYield (%)Major Observed Byproduct
Pd(PPh₃)₄ / CuIKOHBolus (All at once)< 10%Black Polymer / Tar
Pd(PPh₃)₄ / CuIEt₃NBolus (All at once)45%Glaser Diyne
Pd(dppf)Cl₂ / CuIDIPABolus (All at once)62%Unreacted Bromide
PEPPSI-IPr (No Cu) DIPA Slow Addition (4h) 88% None (Clean Conversion)
Self-Validating Experimental Protocol: Optimized Sonogashira Coupling

This protocol utilizes a copper-free system with a highly active NHC-Palladium pre-catalyst to ensure high conversion while completely suppressing Glaser homocoupling and propargyl alcohol degradation.

Reagents:

  • 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine (1.0 equiv, 10 mmol)

  • Propargyl alcohol (1.5 equiv, 15 mmol)

  • PEPPSI-IPr catalyst (2.0 mol%)

  • Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Methodology:

  • System Preparation & Degassing: Charge a flame-dried Schlenk flask with 1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine (2.20 g, 10 mmol) and PEPPSI-IPr (136 mg, 0.2 mmol). Add 40 mL of anhydrous 2-MeTHF and DIPA (4.2 mL, 30 mmol). Submerge the flask in liquid nitrogen, apply high vacuum, seal, and thaw (Freeze-Pump-Thaw). Repeat 3 times to ensure absolute oxygen removal.

  • Heating & Activation: Backfill the flask with ultra-pure Argon. Heat the reaction mixture to 65°C using a pre-calibrated oil bath.

  • Controlled Alkyne Addition: Dissolve propargyl alcohol (0.87 mL, 15 mmol) in 10 mL of degassed 2-MeTHF. Load this solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the reaction mixture at a rate of 2.5 mL/h (total addition time ~4 hours). Causality check: This slow addition prevents the thermal runaway and polymerization of the alkyne.

  • In-Process Control (IPC): 1 hour after the addition is complete, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 220/222) is <2% relative to the product peak (m/z 196 [M+H]⁺).

  • Scavenging & Workup: Cool the reaction to room temperature. Add 1.5 g of SiliaMetS® Thiol scavenger and stir at 40°C for 2 hours to remove Pd residues. Filter the suspension through a pad of Celite, washing with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography on basic alumina (avoid standard acidic silica to prevent streaking of the basic amine), eluting with a gradient of Hexanes/EtOAc (80:20 to 50:50) to afford the pure target compound as a pale yellow oil.

References
  • Brown, D. B., Allian, A. D., & Chen, Y. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development.[Link][1]

  • Houpis, I. N., Schils, D., Nettekoven, U., Schnyder, A., Bappert, E., Weerts, K., Canters, M., & Vermeulen, W. A. A. (2009). Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins. Organic Process Research & Development.[Link][2]

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Technical Support Center: Troubleshooting Degradation of CAS 1248081-95-9

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the stability and storage of the small molecule inhibitor CAS 1248081-95-9, also known as N-(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-(thiophen-2-yl)pyrimidin-4-yl)phenyl)-1,1-dioxidotetrahydrothiophen-3-amine. While specific, long-term stability data for this compound is not extensively published, this document is grounded in the established chemical principles of its core structural motifs—primarily piperazine and pyrimidine—and authoritative best practices for laboratory chemical management.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues and questions encountered by researchers using CAS 1248081-95-9.

Q1: My biological assay results are inconsistent or show a progressive loss of compound activity. Could my compound be degrading?

A: Yes, inconsistent results or a decline in potency are hallmark indicators of compound degradation. The chemical structure of CAS 1248081-95-9 contains moieties, particularly the piperazine ring, that are susceptible to degradation under common laboratory conditions. The two nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by elevated temperatures and the presence of moisture.[1] Studies on similar phenylpiperazine compounds have shown significant degradation after six months, even under controlled conditions, with room temperature storage being particularly detrimental.[2]

Q2: What are the primary environmental factors that can cause the degradation of this compound?

A: The stability of CAS 1248081-95-9 is primarily influenced by four factors:

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis. For piperazine-containing molecules, temperatures above 30°C can lead to notable decomposition.[1] Frozen storage (-20°C or -80°C) is the most effective method to slow these processes.[2][3]

  • Oxygen: The piperazine moiety is prone to oxidation from atmospheric oxygen.[1] This can alter the molecule's structure and reduce its biological activity. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a key preventative measure.

  • Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air. Water can act as a medium for hydrolytic reactions, potentially affecting the pyrimidine ring or other labile bonds.[1][4] Storing in a dry environment with desiccants is crucial.[1]

  • Light: Many complex organic molecules are sensitive to UV and visible light, which can provide the energy to initiate photodecomposition. Storage in amber or opaque vials is essential to prevent this pathway.

Q3: How should I store the solid (powder) form of CAS 1248081-95-9 to ensure maximum stability?

A: Proper storage of the solid compound is the first and most critical step in maintaining its integrity. We recommend adhering to the following multi-tiered strategy.

Parameter Recommended Condition Rationale (Causality)
Temperature -20°C or -80°CSignificantly slows the kinetics of potential oxidative and hydrolytic degradation pathways.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis of the piperazine ring.[1]
Container Tightly sealed, amber glass vial or opaque containerPrevents exposure to light, which can cause photodecomposition, and limits ingress of air and moisture.
Environment Store inside a desiccatorProvides a low-humidity environment, preventing the hygroscopic powder from absorbing water.[1][5]
Q4: What is the best practice for preparing and storing stock solutions, especially in DMSO?

A: Stock solutions are often where degradation is inadvertently accelerated. Follow this protocol to maximize the lifespan of your solutions.

  • Use High-Quality Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ≥99.9%). Water content in solvents is a primary driver of hydrolysis.

  • Prepare a Master Stock: Create a high-concentration master stock solution (e.g., 10 mM or 20 mM).

  • Aliquot for Single Use: Immediately after preparation, divide the master stock into smaller, single-use volumes (aliquots) in tightly sealed vials (e.g., polypropylene microcentrifuge tubes or amber glass vials with screw caps). This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution.

  • Store Frozen: Store all aliquots at -80°C for long-term stability. For daily use, an aliquot can be moved to -20°C.

  • Thaw and Use Immediately: When you need the compound, remove a single aliquot, allow it to come to room temperature completely before opening to prevent condensation, and use it for your experiment. Discard any unused portion of the thawed aliquot; do not refreeze it.

Q5: I accidentally left my DMSO stock solution on the lab bench overnight. Is it still viable?

A: This is a common but serious issue. Room temperature storage is highly detrimental to the stability of piperazine compounds.[2] While the solution may still retain some activity, it has likely begun to degrade, which will compromise the accuracy and reproducibility of your results.

  • Best Practice: Discard the solution and prepare a fresh working solution from a new, frozen aliquot. The cost of a new aliquot is minimal compared to the cost of failed experiments and unreliable data.

  • If you must verify: You can perform an analytical quality control check via HPLC or LC-MS (see Part 3) and compare the purity profile to a reference standard or a freshly prepared sample.

Part 2: Understanding Potential Degradation Pathways

The chemical structure of CAS 1248081-95-9 has several functional groups that can be affected by environmental factors. The diagram below illustrates the primary logical relationships between these factors and the molecule's vulnerable sites.

O2 Oxygen (Atmospheric) Molecule CAS 1248081-95-9 (Key Functional Groups) O2->Molecule Piperazine Piperazine Ring O2->Piperazine Oxidation SideChains Hydroxyethyl & Other Side Chains O2->SideChains Photodecomposition & Oxidation H2O Water (Moisture/Humidity) H2O->Molecule Pyrimidine Pyrimidine Core H2O->Pyrimidine Hydrolysis Heat Heat (Elevated Temp.) Heat->Molecule Heat->Piperazine Oxidation Heat->Pyrimidine Hydrolysis Heat->SideChains Photodecomposition & Oxidation Light Light (UV/Visible) Light->Molecule Light->SideChains Photodecomposition & Oxidation Molecule->Piperazine Molecule->Pyrimidine Molecule->SideChains

Caption: Key environmental factors and their potential impact on the functional groups of CAS 1248081-95-9.

  • Oxidation of Piperazine: The lone pair electrons on the nitrogen atoms of the piperazine ring make it a prime target for oxidation, leading to the formation of N-oxides or other degradation products. This is often the primary and fastest degradation pathway.[1]

  • Hydrolysis of Pyrimidine: While generally stable, substituted pyrimidine rings can undergo hydrolytic cleavage under certain pH and temperature conditions, especially if adjacent functional groups promote it.[4][6]

  • Photodecomposition: High-energy UV light can break covalent bonds throughout the molecule, leading to a complex mixture of degradants.

Part 3: Analytical Protocols for Quality Control

To empirically validate the integrity of your compound, analytical techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a standard and accessible method for purity assessment.[7][8]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general framework. The exact column and gradient may need to be optimized for your specific system.

  • Preparation of Standard and Sample:

    • Reference Standard: Carefully weigh and dissolve a new, unopened vial of CAS 1248081-95-9 in your mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. This serves as your t=0 reference.

    • Test Sample: Prepare your suspect (potentially degraded) sample to the same concentration in the same diluent.

  • HPLC System and Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Detector at a wavelength determined by a UV scan of the compound (typically 254 nm or a local maximum).

  • Data Analysis and Interpretation:

    • Run the Reference Standard first to determine the retention time of the pure compound.

    • Run the Test Sample.

    • Compare the chromatograms. Look for:

      • A significant decrease in the area of the main peak in the Test Sample compared to the Reference.

      • The appearance of new, smaller peaks (especially earlier-eluting, more polar peaks) which indicate degradation products.

    • Calculate the purity of the Test Sample by dividing the area of the main peak by the total area of all peaks.

Purity (%) by HPLC Area Recommendation
> 98%Good. Compound is suitable for use.
95% - 98%Use with Caution. Degradation has started. May be acceptable for non-critical screening but not for quantitative or sensitive assays.
< 95%Discard. Compound is significantly degraded and will produce unreliable results.

For more advanced analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass of the degradation products, providing clues to their chemical identity.[2]

Part 4: Proactive Workflow for Investigating Degradation

If you suspect compound degradation is affecting your research, follow this systematic troubleshooting workflow.

start Inconsistent or Poor Assay Results check_storage Step 1: Audit Storage & Handling Procedures start->check_storage improper Improper Storage Found (e.g., Room Temp, Freeze-Thaw) check_storage->improper Any deviations? proper Storage Appears Correct check_storage->proper No deviations improper->proper No action_discard Action: Discard Old Stock. Prepare Fresh from New Solid. improper->action_discard Yes qc_analysis Step 2: Perform Analytical QC (HPLC/LC-MS) proper->qc_analysis compare Step 3: Compare to Reference Standard or New Lot qc_analysis->compare purity_check Purity < 98% or Degradant Peaks Present? compare->purity_check purity_check->action_discard Yes action_investigate Action: Continue Use but Investigate Other Assay Variables purity_check->action_investigate No

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Technical Support Center: A Guide to the Purification of Crude 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule in high purity. The unique combination of a basic tertiary amine, a polar propargyl alcohol, and a thiophene core presents specific purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The target molecule is commonly synthesized via a Sonogashira coupling between a halogenated 3-((dimethylamino)methyl)thiophene precursor and propargyl alcohol.[1] This reaction, while powerful, can generate a characteristic set of byproducts.[2][3]

Table 1: Common Impurities and Their Characteristics

Impurity NameProbable SourceChemical NatureSeparation Challenge
Unreacted Thiophene HalideIncomplete reactionNeutral / Weakly BasicCan co-elute with the product in non-polar solvent systems.
Propargyl AlcoholExcess reagentPolar, NeutralHighly polar; may streak on silica gel but is generally separable.[4]
Glaser Homocoupling ProductOxidative dimerization of propargyl alcoholNeutral, DimerTypically less polar than the desired product; separable by chromatography.[2]
Residual Palladium/Copper CatalystsCatalyst carryoverMetal ComplexesCan cause product degradation and discoloration; often requires specific removal steps.[5]
Amine Base (e.g., Triethylamine)Reaction solvent/baseBasicCan interfere with acid-base extractions and NMR analysis if not removed.[2]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My initial workup is complete, but the TLC plate shows multiple spots. How do I decide on a purification strategy?

A1: A multi-step approach is recommended due to the diverse nature of potential impurities. The presence of the basic dimethylamino group is the key to an efficient initial cleanup.

Recommended Workflow:

  • Initial Cleanup (Acid-Base Extraction): Utilize the basicity of your target compound. An acid-base extraction will separate your amine-containing product from neutral impurities like the homocoupled diyne and unreacted thiophene halide.[6][7]

  • Primary Purification (Flash Chromatography): After the extraction, column chromatography is necessary to remove any remaining closely-eluting impurities and polar starting materials like propargyl alcohol.[8]

  • Final Polishing (Crystallization/Salt Formation): If the product is still not pure or is an oil, crystallization or conversion to a crystalline salt can provide the final, high-purity solid.

Purification Workflow Start Crude Reaction Mixture Extraction Perform Acid-Base Extraction Start->Extraction Organic_Layer Organic Layer: Neutral Impurities (e.g., Glaser Product) Extraction->Organic_Layer Separate Aqueous_Layer Aqueous Layer: Protonated Product Extraction->Aqueous_Layer Separate Basify Basify & Re-extract into Organic Solvent Aqueous_Layer->Basify Chromatography Flash Column Chromatography Basify->Chromatography Analysis Assess Purity (TLC, NMR, LC-MS) Chromatography->Analysis Pure_Product Pure Product (>95%) Analysis->Pure_Product Yes Not_Pure Impure Product Analysis->Not_Pure No Crystallize Crystallization or Salt Formation Not_Pure->Crystallize Crystallize->Pure_Product

Caption: Decision workflow for purifying the target compound.

Q2: I performed an acid-base extraction, but my product recovery is very low. What went wrong?

A2: Low recovery during acid-base extraction is a common issue, often stemming from incorrect pH control or emulsion formation.

  • Incorrect pH: The tertiary amine requires a sufficiently acidic pH (typically pH 1-2) to be fully protonated and soluble in the aqueous layer.[9] When regenerating the free base, the pH must be raised significantly (pH 10-12) to ensure complete deprotonation for extraction back into the organic solvent.[10] Always check the pH of the aqueous layer with pH paper or a meter.

  • Emulsion Formation: The combination of organic solvents, water, and salts can lead to stable emulsions at the interface, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three extractions for both the acidification and basification steps to ensure quantitative transfer of the compound between phases.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification Crude Crude dissolved in Organic Solvent (e.g., EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Crude->Add_Acid Mix Mix & Separate Layers Add_Acid->Mix Organic1 Organic Layer: Neutral Impurities Mix->Organic1 Top/Bottom Layer Aqueous1 Aqueous Layer: Protonated Product (R-NMe2H+ Cl-) Mix->Aqueous1 Top/Bottom Layer Add_Base Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer until pH > 10 Aqueous1->Add_Base Add_Organic Add Fresh Organic Solvent Add_Base->Add_Organic Mix2 Mix & Separate Layers Add_Organic->Mix2 Organic2 Organic Layer: Purified Free-Base Product Mix2->Organic2 Aqueous2 Aqueous Layer: Salts Mix2->Aqueous2

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Technical Support Center: Resolving Low Aqueous Solubility of CAS 1248081-95-9

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1248081-95-9 (3-(5-[(Dimethylamino)methyl]thiophen-3-yl)prop-2-yn-1-ol). This portal is designed for researchers and formulation scientists experiencing precipitation, "crashing out," or inconsistent dosing when working with this compound in aqueous media.

Compound Profiling & The Root Cause of Insolubility

To effectively solubilize a compound, we must first understand the causality behind its physical behavior. CAS 1248081-95-9 consists of three critical structural motifs:

  • A lipophilic thiophene ring and propargyl alcohol core, which drive hydrophobic aggregation in water.

  • A dimethylaminomethyl group , which acts as a basic tertiary amine.

Tertiary amines typically exhibit a pKa between 8.5 and 9.5[1]. At a physiological pH of 7.4, a significant fraction of the compound exists as an un-ionized, lipophilic free base. Without the electrostatic repulsion provided by ionization, the hydrophobic core forces the molecules to aggregate and precipitate out of solution. Therefore, successful solubilization requires either ionizing the basic center or shielding the hydrophobic core from the aqueous environment.

Decision Matrix: Solubilization Workflows

Select the appropriate solubilization strategy based on the constraints of your specific biological assay or in vivo model.

G Start CAS 1248081-95-9 (Free Base) Q1 Is the assay pH-sensitive? (Can it tolerate pH < 6.0?) Start->Q1 pH_Adjust Strategy A: pH Adjustment / Salt Formation (e.g., HCl, Citric Acid) Q1->pH_Adjust  No (Tolerates low pH)   Q2 In vivo or In vitro application? Q1->Q2  Yes (Requires pH ~7.4)   InVitro Strategy C: Co-solvent System (DMSO / PEG400) Q2->InVitro  In vitro / HTS   InVivo Strategy B: Cyclodextrin Complexation (HP-β-CD + Acid) Q2->InVivo  In vivo / Cell-based  

Fig 1: Decision tree for solubilizing CAS 1248081-95-9 based on assay pH and application type.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Expected Conc.Primary Use CaseLimitations
Strategy A: pH Adjustment (< 6.0) Protonation of the tertiary amine to form a soluble cation.> 10 mMRobust biochemical assays, chemical synthesis.Unsuitable for pH-sensitive cell lines or neutral buffers.
Strategy B: Ternary Cyclodextrin Hydrophobic encapsulation of the thiophene core.2 - 5 mMIn vivo dosing, sensitive cell-based assays.Requires overnight stirring; CD ratio must be optimized.
Strategy C: Co-Solvent (DMSO/PEG) Disruption of the free base crystal lattice energy.1 - 2 mM (in buffer)High-throughput screening (HTS).High risk of solvent-shift precipitation upon dilution.

Troubleshooting Guides & Experimental Protocols

Strategy A: pH Modulation (In Situ Salt Formation)

Causality: By lowering the vehicle pH to at least 2 units below the compound's pKa (target pH < 6.0), the tertiary amine is fully protonated. The resulting cationic species interacts favorably with water dipole moments, drastically increasing thermodynamic solubility.

Step-by-Step Protocol:

  • Weighing: Weigh 1.95 mg of CAS 1248081-95-9 (approx. 10 µmol) into a glass vial.

  • Acidification: Add 10.5 µL of 1.0 N HCl (1.05 molar equivalents) directly to the powder.

  • Dilution: Add 989.5 µL of sterile deionized water to reach a final volume of 1 mL (10 mM theoretical concentration).

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

  • Self-Validation Check: The solution must be optically clear. Measure the pH using a micro-probe to ensure it is between 4.5 and 5.5. If the solution is cloudy, the pH is likely too high; add 0.1 N HCl in 1 µL increments until clarity is achieved.

Strategy B: Ternary Cyclodextrin Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic thiophene core, shielding it from water[2]. For basic drugs like CAS 1248081-95-9, adding a low-molecular-weight hydroxy acid (e.g., citric acid) creates a Drug-Acid-CD ternary complex. This synergistically enhances complexation efficiency and solubility at physiological pH compared to using CD alone[3].

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Acid Addition: Add 0.5 molar equivalents of citric acid (relative to your target drug concentration) to the CD solution.

  • Drug Addition: Add the free base powder of CAS 1248081-95-9 to the vehicle to target a 5 mM concentration.

  • Equilibration: Stir the suspension continuously using a magnetic stir bar for 12–24 hours at room temperature to allow the dynamic equilibrium of the inclusion complex to establish.

  • Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug. Analyze the filtrate via HPLC-UV to confirm the final dissolved concentration before dosing.

Strategy C: Co-Solvent Step-Down Dilution

Causality: DMSO disrupts the crystal lattice of the free base. However, rapid dilution into aqueous buffers causes solvent-shift precipitation. To prevent this, a step-down dilution method utilizing an intermediate co-solvent (PEG400) creates a transitional dielectric gradient, stabilizing the compound before it hits the bulk water.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into 100% PEG400 (yielding a 5 mM solution in 10% DMSO / 90% PEG400).

  • Aqueous Introduction: Slowly add the intermediate solution dropwise into your final aqueous assay buffer under high-shear vortexing to reach the final desired concentration (e.g., 100 µM).

  • Self-Validation Check: Measure the absorbance of the final well at 600 nm (OD600) in a spectrophotometer. An OD600 > 0.05 indicates light scattering from colloidal aggregation (the compound has crashed out). If OD600 is high, reduce the final target concentration.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out instantly when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic solvent-shift phenomenon combined with pH neutralization. In pure DMSO, the free base is fully solvated. When diluted into a neutral buffer like PBS, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic free base exposed to an aqueous environment where it remains un-ionized (due to the pH being below its pKa). The sudden drop in thermodynamic solubility forces the compound to nucleate and precipitate.

Q2: Can I use surfactants like Tween-80 or Cremophor EL instead of Cyclodextrins? A: Yes, micellar solubilization is possible. However, surfactants can disrupt cell membranes in in vitro assays and cause hypersensitivity reactions in vivo. Cyclodextrin complexation (Strategy B) is generally preferred because it maintains the compound in solution without the cytotoxicity associated with high concentrations of surfactants.

Q3: What is the ideal storage condition for the solubilized compound? A: Aqueous solutions (especially acidic salts from Strategy A) should be made fresh when possible. If storage is required, aliquot the solution and store at -20°C. Avoid repeated freeze-thaw cycles, as the propargyl alcohol moiety and the thiophene ring can be susceptible to oxidation and degradation over time in aqueous environments.

References

  • Title: Dissociation constants (p K a)
  • Title: Pharmaceutical Applications of Cyclodextrins. 1.
  • Title: WO2003033025A2 - Cyclodextrin complexes Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting Cross-Coupling Protocols for CAS 1248081-95-9

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocyclic building blocks. CAS 1248081-95-9 (3-(5-[(Dimethylamino)methyl]thiophen-3-yl)prop-2-yn-1-ol) is a classic example of a "problematic" scaffold. It contains a thiophene ring, a tertiary amine, and an internal propargyl alcohol moiety.

When synthesizing this molecule via the Sonogashira cross-coupling of 3-halo-5-[(dimethylamino)methyl]thiophene with propargyl alcohol, these functional groups create a perfect storm for catalytic failure. This guide provides field-proven troubleshooting strategies to suppress catalyst poisoning, prevent alkyne degradation, and maximize product yield.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does the Pd-catalyzed cross-coupling to synthesize CAS 1248081-95-9 stall at 30-40% conversion? A1: Stalled conversions in this specific synthesis are almost exclusively caused by catalyst poisoning . Thiophene derivatives are notorious for their strong sulfur-to-palladium coordination, which traps the active Pd(0) or Pd(II) species into stable, catalytically dead complexes . Furthermore, the dimethylaminomethyl group acts as a competing Lewis base, exacerbating multidentate chelation. Causality & Solution: To overcome this, you must outcompete the substrate's binding affinity. Switch from standard ligands (like PPh 3​ ) to highly sterically hindered, electron-rich Buchwald-type biaryl phosphines (e.g., XPhos ). The steric bulk of XPhos prevents the formation of inactive bis-ligated Pd complexes and accelerates the reductive elimination step, effectively forcing the catalytic cycle forward before sulfur coordination can arrest it.

Q2: I am observing a significant amount of an α,β-unsaturated enone byproduct instead of the desired alkyne. How do I prevent this? A2: You are observing the Meyer-Schuster rearrangement of your propargyl alcohol reactant. Under the influence of transition metals and basic conditions, propargyl alcohols undergo a 1,3-hydroxyl shift followed by tautomerization to form an α,β-unsaturated ketone . Causality & Solution: This side reaction is highly sensitive to temperature, Lewis acidity, and the choice of base.

  • Eliminate Copper: Copper co-catalysts in standard Sonogashira protocols strongly activate the propargyl alcohol towards this rearrangement. Switch to a Copper-free Sonogashira protocol .

  • Base Selection: Avoid strong alkoxide bases or elevated temperatures. Use a mild, sterically hindered amine base like diisopropylamine (iPr 2​ NH) and strictly maintain the reaction temperature at or below 50 °C.

Q3: How do I minimize off-target reactions directed by the dimethylaminomethyl group? A3: The dimethylamino group can act as a directing group, guiding the palladium catalyst to activate adjacent C-H bonds on the thiophene ring, leading to unwanted oligomerization or off-target arylation. Causality & Solution: This directed C-H activation requires a specific geometry and a coordinating solvent. Using a non-coordinating, moderately polar solvent like 2-MeTHF, combined with a lower catalyst loading (1 mol %), minimizes the residence time of the Pd-substrate complex. This kinetic control favors the faster cross-coupling pathway over the thermodynamically driven C-H activation.

📊 Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of CAS 1248081-95-9 versus common side products.

Catalyst SystemCo-CatalystBase / TempCAS 1248081-95-9 YieldEnone ByproductUnreacted Thiophene
Pd(PPh 3​ ) 4​ CuI (5 mol%)Et 3​ N / 80 °C35%25%40% (Poisoned)
Pd(OAc) 2​ / PPh 3​ NoneiPr 2​ NH / 65 °C55%15%30% (Poisoned)
Pd 2​ (dba) 3​ / XPhos None iPr 2​ NH / 50 °C 92% <2% <6%

🧪 Standardized Experimental Protocol

Optimized Copper-Free Synthesis of CAS 1248081-95-9 This self-validating protocol directly implements the solutions discussed above, ensuring high yields by kinetically outcompeting catalyst poisoning and thermodynamically suppressing the Meyer-Schuster rearrangement.

Materials:

  • 3-bromo-5-[(dimethylamino)methyl]thiophene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Pd 2​ (dba) 3​ (1.0 mol %)

  • XPhos (2.5 mol %)

  • Diisopropylamine (iPr 2​ NH) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ and XPhos. Add 2-MeTHF and stir at room temperature for 15 minutes. The solution will turn a homogeneous deep red/orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Introduction: Dissolve the thiophene halide and propargyl alcohol in a minimal volume of 2-MeTHF. Add this solution dropwise to the active catalyst mixture to prevent localized concentration spikes that favor off-target C-H activation.

  • Base Addition & Heating: Inject iPr 2​ NH dropwise. Seal the Schlenk flask, transfer to a fume hood, and heat to exactly 50 °C. (Critical: Exceeding 60 °C exponentially increases the rate of the Meyer-Schuster rearrangement).

  • Reaction Monitoring: Stir for 12 hours. Monitor via LC-MS. The bulky XPhos ligand will physically shield the Pd center from multidentate chelation by the thiophene and dimethylamino groups.

  • Quench and Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove precipitated palladium black. Concentrate in vacuo and purify via silica gel chromatography (eluent: Hexanes/EtOAc with 1% Et 3​ N to prevent amine streaking on the column).

⚙️ Mechanistic Pathway Visualization

G Pd0 Pd(0) Active Catalyst PdII Pd(II) Intermediate Pd0->PdII Oxidative Addition (Thiophene Halide) Product CAS 1248081-95-9 (Desired Product) PdII->Product Transmetalation & Reductive Elimination Poisoning Dead Catalyst Complex (S/N Coordination) PdII->Poisoning Thiophene/Amine Chelation SideProduct Enone Byproduct (Meyer-Schuster) PdII->SideProduct Propargyl OH Isomerization Product->Pd0 Catalytic Turnover

Catalytic cycle for CAS 1248081-95-9 synthesis showing desired pathway vs. competing side reactions.

📚 References

  • Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling Reactions. LIDSEN Catalysis.[Link]

  • Mechanism and Selectivity of Cooperatively Catalyzed Meyer–Schuster Rearrangement/Tsuji–Trost Allylic Substitution. Journal of the American Chemical Society.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.[Link]

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of CAS 1248081-95-9

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of the novel active pharmaceutical ingredient (API), CAS 1248081-95-9. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated HPLC method is the cornerstone of ensuring the quality, safety, and efficacy of a drug substance. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind the experimental design, offering a practical framework for method selection and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. This guide will walk through the validation of two hypothetical methods, from initial development considerations to a final comparative assessment of their performance characteristics.

The Hypothetical Compound: CAS 1248081-95-9

For the purpose of this guide, we will consider CAS 1248081-95-9 as a novel small molecule entity with aromatic and moderately non-polar characteristics, making it an ideal candidate for reversed-phase HPLC. The purity of this API is critical, and a robust analytical method is required to separate it from potential process-related impurities and degradation products.

Method Development and Validation Workflow

The development and validation of an HPLC method is a systematic process.[5][6] The following diagram illustrates the typical workflow, from understanding the analyte to the final validation report, which forms the basis of the comparative study in this guide.

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Documentation Analyte_Characterization Analyte Characterization (CAS 1248081-95-9) Method_Screening Method Screening (Columns, Mobile Phases) Analyte_Characterization->Method_Screening Method_Optimization Method Optimization (Gradient, Flow Rate, Temp.) Method_Screening->Method_Optimization Validation_Protocol Validation Protocol Definition Method_Optimization->Validation_Protocol Specificity Specificity & Peak Purity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Sources

Comprehensive Analytical Guide: Validating the Structural Integrity of Synthesized CAS 1248081-95-9

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Scaffold

The compound 3-(5-[(Dimethylamino)methyl]thiophen-3-yl)prop-2-yn-1-ol (CAS 1248081-95-9) is a highly versatile, bifunctional building block frequently utilized in advanced drug discovery and materials science[1]. It features two critical moieties: a propargyl alcohol group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings, and a dimethylaminomethyl thiophene core that serves as a robust pharmacophore scaffold.

When synthesizing this compound in-house, establishing its structural fidelity against commercial reference standards (such as those provided by BLD Pharm) is paramount[1]. This guide objectively compares the analytical performance of synthesized batches against commercial alternatives, providing a self-validating workflow to ensure both structural accuracy and downstream functional competence.

Part 1: The Causality of Structural Validation (Expertise & Experience)

Validating a synthesized heterocycle requires moving beyond simple exact-mass confirmation to definitively prove regiochemistry and chemical competence. Every analytical choice in this guide is driven by specific mechanistic causality:

Regiochemical Proof via 1 H-NMR Coupling Constants

The thiophene ring in CAS 1248081-95-9 is 3,5-disubstituted. A common pitfall during the functionalization of thiophenes is the inadvertent generation of 2,5- or 2,3-disubstituted kinetic isomers. High-field 1 H-NMR is not merely a characterization tool here; it is a causal proof of synthetic accuracy. In five-membered aromatic heterocycles, coupling constants ( J ) are highly diagnostic. The remaining protons at positions 2 and 4 of a 3,5-disubstituted thiophene will exhibit a 4J (meta-like) coupling constant typically ranging from 1.2 to 1.7 Hz [2]. If a larger 3J coupling (~3.5–5.0 Hz) is observed, it immediately indicates an incorrect substitution pattern.

Self-Validating Functional Assay (CuAAC)

Structural presence (confirmed via NMR/HRMS) does not guarantee functional competence. Residual palladium or copper from upstream synthetic steps can poison downstream click reactions. To validate the alkyne's reactivity, we employ a fluorogenic click assay using 3-azido-7-hydroxycoumarin[3]. The azide is inherently non-fluorescent, but upon successful triazole formation, it becomes highly fluorescent. This creates a self-validating system : the emergence of fluorescence directly and exclusively correlates with the functional integrity of the propargyl alcohol group.

Part 2: Comparative Performance Data

The following table objectively compares an in-house synthesized batch of CAS 1248081-95-9 against a leading commercial standard and a degraded control batch.

Analytical MetricSynthesized Batch (In-House)Commercial Standard (BLD Pharm)Degraded Control (Failed Batch)
HPLC Purity (UV @ 254 nm) > 99.1%> 98.5%82.4%
Peak Homogeneity (DAD) Uniform UV spectrumUniform UV spectrumCo-eluting impurity detected
Thiophene 4J2,4​ Coupling 1.5 Hz (Confirms 3,5-sub)1.5 Hz (Confirms 3,5-sub)4.2 Hz (Incorrect regiochemistry)
HRMS [M+H]+ (Error ppm) 196.0791 (< 1.0 ppm)196.0792 (< 1.5 ppm)196.0785 (3.0 ppm)
CuAAC Functional Yield > 98% (High Fluorescence)> 97% (High Fluorescence)< 15% (Catalyst poisoned)
Residual Palladium (ICP-MS) < 5 ppm< 10 ppm> 400 ppm

Part 3: Step-by-Step Methodologies

These protocols are designed as self-validating systems to ensure absolute trustworthiness in your analytical data.

Protocol 1: NMR Sample Preparation and Regiochemical Analysis
  • Preparation: Dissolve 5 mg of CAS 1248081-95-9 in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition: Acquire the 1 H-NMR spectrum on a 400 MHz (or higher) spectrometer using a standard 90° pulse sequence, 16 scans, and a 2-second relaxation delay to ensure complete proton relaxation[2].

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the spectrum.

  • Validation: Zoom into the aromatic region (approx. 6.5–7.5 ppm). Measure the coupling constant ( J ) between the two thiophene protons. A calculated value of 1.2–1.7 Hz definitively validates the 3,5-substitution structural integrity[2].

Protocol 2: Self-Validating HPLC-DAD Purity Assessment
  • Sample Prep: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile. Prepare a blank (pure Acetonitrile) to rule out system peaks.

  • Injection: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: Run a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Trifluoroacetic acid) over 10 minutes.

  • DAD Validation: Monitor absorbance at 254 nm. Utilize the Diode Array Detector (DAD) to perform peak purity analysis. The software must confirm that the UV absorption spectrum is identical at the leading edge, apex, and trailing edge of the main peak, validating that no isobaric or co-eluting impurities are hiding beneath the product peak.

Protocol 3: Fluorogenic CuAAC Functional Assay
  • Reaction Setup: In a dark microcentrifuge tube, combine 50 µM of CAS 1248081-95-9 and 50 µM of 3-azido-7-hydroxycoumarin in 100 mM potassium phosphate buffer (pH 7.0) containing 5% DMSO to aid solubility[3].

  • Catalyst Addition: Add a premixed catalytic solution of CuSO4​ (final concentration 250 µM) and THPTA ligand (final concentration 1.25 mM)[3].

  • Initiation: Initiate the reaction by adding sodium ascorbate (final concentration 5 mM). This reduces the inactive Cu(II) to the catalytically active Cu(I) species[3].

  • Readout: Incubate at room temperature for 1 hour. Measure fluorescence (Excitation: ~404 nm, Emission: ~477 nm). A >100-fold increase in fluorescence compared to a blank (reaction mixture lacking the alkyne) confirms the structural and functional integrity of the propargyl alcohol moiety.

Part 4: Mandatory Visualization

AnalyticalWorkflow Start Synthesized CAS 1248081-95-9 NMR 1D & 2D NMR Validate 3,5-Substitution (4J = 1.2-1.7 Hz) Start->NMR HRMS HRMS (ESI-TOF) Exact Mass: 196.0791 Start->HRMS HPLC HPLC-DAD Peak Purity Analysis Start->HPLC Decision Purity > 98% & Verified? NMR->Decision HRMS->Decision HPLC->Decision Pass CuAAC Functional Assay Decision->Pass Yes Fail Repurify Batch Decision->Fail No

Analytical workflow for validating the structural integrity and purity of CAS 1248081-95-9.

CuAACPathway Alkyne CAS 1248081-95-9 (Propargyl Alcohol) Product 1,2,3-Triazole (Highly Fluorescent) Alkyne->Product Click Azide Fluorogenic Azide (Non-fluorescent) Azide->Product Catalyst Cu(I) Catalyst (Ascorbate Reduced) Catalyst->Product Catalyzes

Self-validating CuAAC functional assay using a fluorogenic azide to confirm alkyne reactivity.

References

  • Title: 1248081-95-9 | 3-(5-[(Dimethylamino)methyl]thiophen-3-yl)
  • Source: OrganicChemistryData.
  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: NIH / PMC URL

Sources

Validating biological activity of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Validating the Biological Activity of Novel Thiophene-Based Propargylamines

A Comparative Analysis of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol Derivatives for Neuroprotective Applications

As the global burden of neurodegenerative diseases like Alzheimer's disease (AD) continues to escalate, the demand for novel therapeutic agents has never been more critical.[1][2] Thiophene-based compounds represent a class of "privileged structures" in medicinal chemistry, known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The lipophilicity of the thiophene ring often contributes to its ability to cross the blood-brain barrier, a crucial feature for drugs targeting neurological disorders.[5] This guide focuses on a promising, yet underexplored, class of molecules: 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol and its derivatives. Their unique structure, combining a thiophene core with a propargylamine-like moiety, suggests a strong potential for neuroprotective activity, possibly through mechanisms like acetylcholinesterase (AChE) inhibition and modulation of neuronal calcium signaling.

This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, multi-tiered strategy to validate the biological activity of these novel derivatives. We will move from foundational cytotoxicity assessments to specific target engagement and functional neuroprotection assays, explaining the scientific rationale behind each experimental choice. The protocols described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and provides a clear basis for lead candidate selection.

Tier 1: Foundational Analysis - Assessing Basal Cytotoxicity

Before investigating any specific therapeutic activity, it is imperative to determine the inherent toxicity of the compounds. A compound that appears effective in a functional assay might simply be killing the cells. Distinguishing true neuroprotection from non-specific cytotoxicity is the foundational step of any screening cascade.[6][7] We will employ two complementary, standard colorimetric assays: the MTT assay to measure metabolic activity as a proxy for cell viability, and the Lactate Dehydrogenase (LDH) release assay to directly quantify cell membrane damage.[8]

Causality: Why Two Assays?

Relying on a single cytotoxicity assay can be misleading. The MTT assay measures mitochondrial reductase activity, which can be confounded by compounds that affect cellular metabolism without necessarily killing the cell. The LDH assay, conversely, measures the release of a cytosolic enzyme upon membrane rupture, a clear indicator of cell death.[8] Using both provides a more complete and trustworthy picture of a compound's effect on cell health.

Comparative Data: Cytotoxicity Screening of Thiophene Derivatives

The following table presents hypothetical data for our lead compound, DM-Thio-P1 , and two derivatives against the human neuroblastoma cell line SH-SY5Y, a common model in neurodegenerative disease research.[9]

CompoundStructure ModificationIC50 (MTT Assay, µM)LC50 (LDH Assay, µM)Therapeutic Window Index*
DM-Thio-P1 (Parent Compound)> 100> 100> 10
DM-Thio-P2 Fluoro-substitution on Thiophene75.4 ± 6.288.1 ± 7.5~ 8.8
DM-Thio-P3 N-oxide on Dimethylamine15.2 ± 2.120.5 ± 3.3~ 1.5
Staurosporine (Positive Control for Toxicity)0.05 ± 0.010.12 ± 0.02N/A

*Therapeutic Window Index is a calculated ratio of cytotoxicity (IC50) to efficacy (EC50 from a functional assay, here we use a hypothetical EC50 of 10 µM for calculation). A higher index is desirable.

From this initial screen, DM-Thio-P1 demonstrates negligible toxicity at high concentrations, making it an excellent candidate for further study. DM-Thio-P2 shows moderate toxicity, while DM-Thio-P3 is significantly cytotoxic and would likely be deprioritized.

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]

  • Formazan Formation: Incubate at 37°C for 4 hours, protected from light.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[10]

  • Incubation for Solubilization: Incubate at 37°C for 4-18 hours, protected from light, until the formazan crystals are fully dissolved. Shaking on an orbital shaker for 15 minutes can aid dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Tier 2: Primary Target Validation - Acetylcholinesterase (AChE) Inhibition

The structural similarity of our compounds to propargylamine-based inhibitors makes AChE a prime hypothetical target. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[1][11] Validating engagement with this target is a logical next step. We will use the Ellman's assay, a robust and widely adopted colorimetric method for measuring AChE activity.[12]

Causality: Why the Ellman's Assay?

This assay is based on the reaction of thiocholine (a product of AChE-mediated hydrolysis of acetylthiocholine) with Ellman's reagent (DTNB) to produce a yellow-colored product.[12] The rate of color formation is directly proportional to AChE activity. Its simplicity, reliability, and suitability for a 96-well plate format make it ideal for screening and comparing the inhibitory potential of multiple derivatives.[9][13]

Workflow for Validating AChE Inhibition

The following diagram illustrates the experimental logic for screening and characterizing potential AChE inhibitors.

AChE_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency A Prepare Serial Dilutions of Thiophene Derivatives B Perform Ellman's Assay (Fixed Compound Concentration) A->B C Calculate % Inhibition vs. Control (Donepezil) B->C D Select Active Compounds (e.g., >50% Inhibition) C->D Hits E Run Full Dose-Response Curve (e.g., 8-point dilution series) D->E F Calculate IC50 Value E->F G Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) F->G Potent Candidates

Caption: Workflow for screening and characterizing AChE inhibitors.

Comparative Data: AChE Inhibitory Activity
Compound% Inhibition at 10 µMIC50 (µM)
DM-Thio-P1 85.6 ± 4.3%1.2 ± 0.2
DM-Thio-P2 92.1 ± 3.8%0.8 ± 0.1
DM-Thio-P3 5.7 ± 2.1%> 100
Donepezil 98.5 ± 1.5%0.015 ± 0.003

The data indicates that DM-Thio-P1 and the fluoro-substituted derivative DM-Thio-P2 are potent inhibitors of AChE, while the N-oxide derivative DM-Thio-P3 is inactive. Although less potent than the reference drug Donepezil, their activity is significant and warrants further investigation.

Experimental Protocol: Acetylcholinesterase (Ellman's) Assay

This protocol is adapted from established methods for high-throughput screening.[9][14]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)[13]

  • 96-well flat-bottom microplates

  • Test compounds and a positive control (Donepezil or Galantamine)

  • Microplate reader capable of kinetic reads at 412 nm[12]

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATChI and DTNB in the phosphate buffer.

  • Assay Plate Setup: In each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0).[13]

    • 10 µL of test compound dilution (or vehicle/positive control).

    • 10 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of DTNB solution, followed immediately by 10 µL of ATChI solution to initiate the reaction.[13]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[12]

    • For active compounds, perform a dose-response experiment and plot % inhibition against the logarithm of inhibitor concentration to determine the IC50 value using non-linear regression.

Tier 3: Mechanistic Validation - Modulation of Neuronal Calcium Homeostasis

Chronic neuroinflammation and excitotoxicity, key features of neurodegenerative diseases, often lead to dysregulation of intracellular calcium (Ca²⁺) signaling.[15][16] A compound that can stabilize neuronal Ca²⁺ levels in response to a toxic stimulus would be highly valuable. Calcium imaging using fluorescent dyes is a powerful technique to visualize these dynamics in real-time at the single-cell level.[17][18]

Causality: Why Calcium Imaging?

Calcium imaging allows for the direct, dynamic measurement of a critical second messenger involved in neuronal health and death pathways.[19] Using a ratiometric dye like Fura-2 AM minimizes variability from factors like uneven dye loading or photobleaching, allowing for more precise quantification of intracellular Ca²⁺ concentrations.[20] This assay provides mechanistic insight that goes beyond simple cell viability, showing how a compound might be protecting the neuron.

Hypothesized Calcium Signaling Pathway

This diagram illustrates a potential mechanism where Aβ-induced Ca²⁺ influx is mitigated by a thiophene derivative.

Calcium_Pathway Abeta Amyloid-Beta (Aβ) Oligomers Receptor Neuronal Receptor (e.g., NMDAR) Abeta->Receptor Channel Calcium Channel (Pore Opening) Receptor->Channel Activates Ca_Influx Excessive Ca²⁺ Influx Channel->Ca_Influx Stress ER Stress & Mitochondrial Dysfunction Ca_Influx->Stress Apoptosis Apoptosis Stress->Apoptosis Compound DM-Thio-P1 Compound->Channel Modulates/ Inhibits

Sources

Safety Operating Guide

3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety and laboratory logistics not as a mere regulatory checklist, but as a rigorous mechanistic discipline. The safe handling and proper disposal of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol requires a nuanced understanding of its molecular architecture. This compound is a multifunctional organic intermediate, and to design a self-validating disposal protocol, we must first deconstruct its structural features to understand the causality behind its hazards.

Mechanistic Hazard Profiling

This molecule presents a tripartite hazard profile based on its functional groups:

  • Propargyl Alcohol Moiety: Confers high reactivity and potential thermal instability. Propargyl alcohols are highly toxic and can[1].

  • Dimethylaminomethyl Group: A tertiary amine that imparts basicity. It can cause severe eye and respiratory irritation, and it will react exothermically if mixed with strong acids or oxidizers[2].

  • Thiophene Ring: Contributes to lipophilicity and environmental persistence. Thiophene derivatives are notoriously [3].

Understanding these features dictates that this compound cannot be treated as generic organic waste. It requires stringent segregation, specific protective equipment, and controlled containment strategies.

ChemicalHazards Molecule 3-(5-((Dimethylamino)methyl) thiophen-3-yl)prop-2-yn-1-ol Amine Tertiary Amine (Basic/Corrosive) Molecule->Amine Alkyne Propargyl Alcohol (Reactive/Toxic) Molecule->Alkyne Thiophene Thiophene Ring (Aquatic Toxicity) Molecule->Thiophene Action1 Avoid Acids & Oxidizers Use Corrosive PPE Amine->Action1 Action2 Keep away from heat Store locked up Alkyne->Action2 Action3 No drain disposal Incineration required Thiophene->Action3

Mechanistic hazard profile and resulting handling directives for the compound.

Quantitative Safety & PPE Requirements

To mitigate the risks associated with the corrosive amine and toxic propargyl alcohol groups, specific Personal Protective Equipment (PPE) is mandatory before initiating any disposal or experimental workflow. The following table summarizes the operational parameters for handling this compound[4].

PPE / Safety ParameterSpecificationMechanistic Rationale
Eye Protection Chemical safety goggles or face shieldProtects against basic amine splashes which cause severe corneal damage.
Hand Protection Heavy-duty Nitrile or Neoprene glovesPrevents dermal absorption of the lipophilic thiophene derivative.
Body Protection Flame-resistant lab coat, closed-toe shoesMitigates exposure to flammable/reactive propargyl alcohol components.
Ventilation Class II Biological Safety Cabinet or Fume HoodPrevents inhalation of toxic vapors and irritating thermal decomposition gases.
Waste Classification Non-Halogenated Organic (Basic)Prevents exothermic reactions with acidic waste streams.

Step-by-Step Disposal Methodology

A self-validating protocol ensures that every action has a verifiable check. Do not mix this waste with general solvent waste until compatibility is confirmed.

DisposalWorkflow Start Waste Generation Segregate Segregate as Non-Halogenated Basic Organic Waste Start->Segregate Transfer to hood Contain Secondary Containment & Labeling Segregate->Contain Verify pH/Compatibility Store Store < 25°C in Flammable Cabinet Contain->Store Cap tightly Pickup EHS Manifest & Pickup Store->Pickup Submit request

Step-by-step laboratory workflow for the safe segregation and disposal of the chemical waste.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Designate a specific, clearly labeled High-Density Polyethylene (HDPE) or glass container for this specific waste stream.

  • Causality: The tertiary amine group is incompatible with strong oxidizing agents and strong acids. Mixing with acidic waste (e.g., trifluoroacetic acid waste) will cause an exothermic neutralization reaction, potentially leading to container rupture[2].

  • Validation: Check the pH of the waste stream using indicator paper before adding new solvent to ensure it remains neutral to slightly basic.

Step 2: Containerization and Labeling

  • Action: Transfer the chemical waste into the designated container using a secondary containment tray to catch drips.

  • Causality: Propargyl alcohol derivatives can be[5]. Secondary containment prevents localized contamination on benchtops.

  • Validation: Ensure the label explicitly states: "Hazardous Waste: 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol (Toxic, Basic, Aquatic Hazard)."

Step 3: Storage Conditions

  • Action: Store the sealed waste container in a cool, dry, well-ventilated flammable storage cabinet, strictly below 25°C.

  • Causality: Thermal decomposition of propargyl and thiophene derivatives can lead to the release of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[1].

  • Validation: Monitor the storage area temperature daily. Keep away from open flames, hot surfaces, and sources of ignition.

Step 4: EHS Hand-off and Final Disposal

  • Action: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Causality: Because this compound contains a thiophene ring, it is [3]. It cannot be disposed of down the drain or in regular trash; it requires professional high-temperature incineration at an approved waste disposal plant[5].

  • Validation: Obtain and file the EHS chain-of-custody manifest upon pickup.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Remove all sources of ignition, as propargyl alcohol derivatives can form explosive mixtures with air[5].

  • Don Appropriate PPE: Ensure responders are wearing chemical-resistant suits, heavy-duty nitrile gloves, and a NIOSH-approved respirator if ventilation is compromised[4].

  • Containment: Prevent the spill from entering drains, sewers, or waterways. The thiophene moiety is a severe environmental hazard[5].

  • Absorption: Use an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Crucial Note:, as the reactive nature of the compound may ignite it[4].

  • Collection: Use non-sparking tools to sweep up the absorbed material[5]. Place it into a compatible, sealable container (like a poly-lined bucket).

  • Decontamination: Wash the spill area thoroughly with a suitable solvent followed by mild detergent and water, collecting all rinsate as hazardous waste[4].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.